IL-2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12F6N4O2 |
|---|---|
Molecular Weight |
418.29 g/mol |
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12F6N4O2/c1-8-14(9(2)29-26-8)15(28)24-10-3-5-11(6-4-10)27-13(17(21,22)23)7-12(25-27)16(18,19)20/h3-7H,1-2H3,(H,24,28) |
InChI Key |
LAHVQXKWWOOVLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BTP3; BTP-3; BTP 3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to IL-2 Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with the Interleukin-2 (IL-2) receptor complex. A thorough understanding of these interactions is critical for the development of novel immunotherapies targeting a range of diseases, from cancer to autoimmune disorders.
Interleukin-2 is a pleiotropic cytokine that plays a central role in regulating immune responses.[1] Its biological effects are mediated through its interaction with a multi-subunit receptor, the IL-2 receptor (IL-2R), which exists in three forms with varying affinities for IL-2.[2] The composition of the receptor complex on the cell surface dictates the nature and intensity of the downstream signal, making the binding kinetics a crucial determinant of cellular outcomes.
-
Low-Affinity IL-2R: Composed solely of the IL-2Rα chain (CD25), it binds IL-2 with low affinity and is incapable of signal transduction on its own.[2]
-
Intermediate-Affinity IL-2R: A heterodimer of the IL-2Rβ (CD122) and the common gamma (γc, CD132) chains. This complex can initiate signaling and is predominantly found on memory T cells and natural killer (NK) cells.[2]
-
High-Affinity IL-2R: A heterotrimeric complex consisting of the IL-2Rα, IL-2Rβ, and γc chains.[1][2] This form binds IL-2 with very high affinity and is the primary signaling-competent receptor on activated T cells and regulatory T cells (Tregs).[2]
The formation of the high-affinity complex is a stepwise process, where IL-2 first binds to the IL-2Rα subunit, and this binary complex then recruits the IL-2Rβ and γc chains to form a stable quaternary signaling assembly.[2][3]
Quantitative Analysis of IL-2 Receptor Binding Affinity
The precise affinity of IL-2 and its engineered variants (muteins) for the different receptor components is a key parameter in designing selective immunotherapies. These affinities are typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction.
Table 1: Binding Affinities of Wild-Type Human IL-2 to Receptor Components
| Interacting Molecules | Dissociation Constant (Kd) | Affinity Level | Reference |
| IL-2 <=> IL-2Rα | ~10⁻⁸ M (10 nM) | Low | [4][5] |
| IL-2 <=> IL-2Rβγc | ~10⁻⁹ M (1 nM) | Intermediate | [4][5] |
| IL-2 <=> IL-2Rαβγc | ~10⁻¹¹ M (10 pM) | High | [2][3][4] |
Table 2: Comparative Binding Affinities of Selected IL-2 Muteins
Engineered IL-2 muteins are designed to selectively target specific immune cell populations by altering their binding affinity for IL-2Rα or IL-2Rβ. This table presents representative data for such variants.
| IL-2 Variant | Target Receptor Subunit | Change in Affinity vs. Wild-Type | Rationale / Therapeutic Goal | Reference |
| High-Affinity Muteins (e.g., V69A, Q74P) | IL-2Rα | 15-30 fold increased affinity | Enhance T cell response at lower concentrations | [6][7] |
| "Super-2" Mutein | IL-2Rβ | Increased affinity | Potent stimulation of CD8+ T cells and NK cells | [7] |
| N88D Mutein | IL-2Rβ | 30-80 fold reduced affinity | Selective activation and expansion of Tregs (high IL-2Rα expression) for autoimmune disease therapy | [8] |
| Reduced-α Muteins (e.g., R38A, F42A) | IL-2Rα | Decreased affinity | Reduce activation of Tregs to favor effector T cell responses in cancer therapy | [1] |
IL-2 Receptor Signaling Pathways
The binding of IL-2 to the high-affinity receptor complex initiates a cascade of intracellular signaling events that govern T cell proliferation, survival, and differentiation. The IL-2Rβ and γc chains are responsible for signal transduction, as the IL-2Rα chain has a very short cytoplasmic tail with no known signaling motifs.[2][9] The primary pathways activated are the JAK/STAT, PI3K/Akt, and MAPK pathways.[4][10]
Assembly of the High-Affinity IL-2R Signaling Complex
The formation of the functional, high-affinity receptor is a critical prerequisite for signaling. The process begins with IL-2 binding to the pre-existing IL-2Rα on the cell surface. This complex then recruits the intermediate-affinity IL-2Rβγc dimer to form the stable quaternary signaling unit.
Caption: Stepwise assembly of the high-affinity IL-2 receptor complex.
JAK/STAT Signaling Pathway
Upon formation of the high-affinity complex, Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3), which are constitutively associated with the IL-2Rβ and γc chains respectively, are brought into close proximity.[11][12] This leads to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of IL-2Rβ, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5) proteins.[11][12] STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, including those involved in cell proliferation (e.g., c-Myc) and survival (e.g., Bcl-2), as well as the gene for IL-2Rα (IL2RA), creating a positive feedback loop.[11][12]
Caption: The IL-2-activated JAK/STAT signaling pathway.
PI3K/Akt Signaling Pathway
The phosphorylated IL-2Rβ chain can also recruit and activate Phosphoinositide 3-kinase (PI3K).[11][12] PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate kinases such as Akt (also known as Protein Kinase B).[12][13] The PI3K/Akt pathway is a major signaling route that promotes cell growth, survival, and metabolism.[13] In T cells, this pathway is crucial for IL-2-mediated proliferation.[14] Interestingly, regulatory T cells (Tregs) exhibit attenuated PI3K/Akt signaling due to high expression of the phosphatase PTEN, which contributes to their anergic phenotype despite expressing the high-affinity IL-2R.[11]
Caption: The IL-2-activated PI3K/Akt signaling pathway.
Experimental Protocols for Measuring Binding Affinity
Accurately quantifying the binding affinity (Kd) and the kinetic rate constants (ka for association, kd for dissociation) of protein-protein interactions is essential. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely used label-free technologies for this purpose.[15][16][17]
Caption: General experimental workflow for SPR or BLI analysis.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[15][18]
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) for the interaction between an IL-2 variant (analyte) and an IL-2 receptor component (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
-
Purified recombinant IL-2 receptor protein (ligand, e.g., IL-2Rα)
-
Purified IL-2 or mutein (analyte)
Methodology:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface (e.g., dextran matrix of a CM5 chip) using a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[19]
-
Inject the ligand (e.g., IL-2Rα at 10-50 µg/mL in immobilization buffer) over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface. Aim for an immobilization level of 500-2000 Resonance Units (RU).[20]
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to allow for subtraction of bulk refractive index changes.
-
-
Kinetic Analysis (Association/Dissociation):
-
Prepare a dilution series of the analyte (IL-2 variant) in running buffer. A typical concentration range would be 0.1 nM to 100 nM, spanning at least 5 concentrations below and above the expected Kd. Include a zero-concentration (buffer only) sample for double referencing.
-
Inject the lowest concentration of analyte over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor the association phase.
-
Switch to flowing running buffer over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation phase.
-
After dissociation, inject the regeneration solution to remove all bound analyte and prepare the surface for the next cycle.[20]
-
Repeat the cycle for each concentration of the analyte, typically in order of increasing concentration.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the buffer-only (zero concentration) signal.
-
Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The fitting process will yield values for the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (Kd = kd/ka, units M).
-
Protocol 2: Bio-Layer Interferometry (BLI)
BLI measures the interference pattern of white light reflected from two surfaces on a biosensor tip.[16] A change in the number of molecules bound to the tip causes a shift in the interference pattern, which is monitored in real-time.[21]
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) for the interaction between an IL-2 variant (analyte) and an IL-2 receptor component (ligand).
Materials:
-
BLI instrument (e.g., Octet)
-
Appropriate biosensors (e.g., Anti-Human IgG Fc Capture (AHC) for Fc-tagged receptors, or Streptavidin (SA) for biotinylated receptors)
-
96-well or 384-well microplate
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Purified, tagged IL-2 receptor protein (ligand)
-
Purified IL-2 or mutein (analyte)
Methodology:
-
Assay Setup:
-
Hydrate the biosensors in assay buffer in a microplate for at least 10 minutes.
-
Prepare the microplate with all necessary reagents: assay buffer for baseline, ligand solution for immobilization, buffer for washing, analyte dilution series, and buffer for dissociation.
-
-
Experimental Steps (automated by the instrument):
-
Baseline: Dip the biosensors into wells containing assay buffer to establish a stable baseline (60-120 seconds).
-
Loading/Immobilization: Move the biosensors into wells containing the ligand (e.g., Fc-tagged IL-2Rα at 10-20 µg/mL) and allow it to bind to the biosensor surface until a stable signal is achieved (e.g., a shift of 1-2 nm).
-
Baseline 2: Briefly dip the ligand-coated biosensors back into buffer wells to stabilize the signal before association.
-
Association: Move the biosensors into wells containing the analyte dilution series (typically 5-7 concentrations plus a buffer control). Monitor the binding in real-time for a set period (e.g., 200-300 seconds).[22]
-
Dissociation: Transfer the biosensors to wells containing only assay buffer and monitor the dissociation of the analyte for an extended period (e.g., 600-900 seconds).
-
-
Data Analysis:
-
Align the data to the baseline and inter-step correct to the dissociation step.
-
Subtract the signal from the reference biosensor (exposed to buffer instead of analyte).
-
Fit the processed binding curves globally using a 1:1 binding model provided by the analysis software.
-
The software will calculate ka, kd, and the resulting Kd from the fitted curves.
-
References
- 1. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-2 receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-2 and IL-15 receptor α-subunits are coexpressed in a supramolecular receptor cluster in lipid rafts of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A long-lived IL-2 mutein that selectively activates and expands regulatory T cells as a therapy for autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IL-2 receptor complex: its structure, function, and target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Frontiers | Immunometabolism and PI(3)K Signaling As a Link between IL-2, Foxp3 Expression, and Suppressor Function in Regulatory T Cells [frontiersin.org]
- 14. IL-2 activation of a PI3K-dependent STAT3 serine phosphorylation pathway in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 17. paralab-bio.es [paralab-bio.es]
- 18. Biosensor analysis of the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. researchgate.net [researchgate.net]
- 21. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. researchgate.net [researchgate.net]
The Tipping Point of Tolerance: A Technical Guide to Treg-Selective IL-2 Muteins in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-2 (IL-2) is a pleiotropic cytokine with a dual role in the immune system: it can promote both inflammatory responses and regulatory T cell (Treg)-mediated tolerance. This dichotomy has historically limited its therapeutic application in autoimmune diseases. However, the advent of protein engineering has given rise to a new class of molecules – Treg-selective IL-2 muteins. These engineered versions of IL-2 are designed to preferentially activate and expand immunosuppressive Tregs while minimizing the stimulation of pro-inflammatory effector T cells and Natural Killer (NK) cells. This technical guide delves into the core principles of these novel therapeutics, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. By providing a comprehensive resource, this document aims to accelerate research and development in the pursuit of re-establishing immune homeostasis in autoimmune disorders.
The Rationale for Treg-Selective IL-2 Therapy
Defects in the IL-2 signaling pathway and Treg function are strongly associated with the pathogenesis of multiple autoimmune diseases.[1] While low-dose IL-2 therapy has shown promise in expanding Tregs, its therapeutic window is narrow due to the off-target activation of effector cells.[2][3] Treg-selective IL-2 muteins overcome this limitation through rational design. These molecules typically feature mutations that reduce their binding affinity for the intermediate-affinity IL-2 receptor βγ (CD122/CD132), which is present on effector T cells and NK cells.[1][4] This modification makes their signaling activity more dependent on the high-affinity IL-2 receptor α chain (CD25), which is constitutively and highly expressed on Tregs.[5][6] The result is a targeted expansion and functional enhancement of the very cells responsible for maintaining self-tolerance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on Treg-selective IL-2 muteins.
Table 1: Preclinical Efficacy of Treg-Selective IL-2 Muteins in Autoimmune Disease Models
| Model | IL-2 Mutein | Dosing Regimen | Key Findings | Reference |
| Non-obese diabetic (NOD) mice (Type 1 Diabetes) | Engineered IL-2 SYNTHORIN | Not Specified | Significant increase in Treg populations in the pancreas; decreased insulitis. | [7] |
| Murine Model of Type 1 Diabetes | Engineered IL-2 | Not Specified | Arrests ongoing autoimmunity and provides sustained protection from the disease. | [8] |
| Systemic Lupus Erythematosus (SLE) Mouse Model | IL-2 mutein | Not Specified | Ameliorated disease pathology. | [1] |
| Graft-versus-host disease (GVHD) in humanized mice | Human IL-2 mutein | Not Specified | Selectively activated and expanded functional Tregs. | [1] |
Table 2: Clinical Trial Data of Low-Dose IL-2 and Treg-Selective Muteins in Autoimmune Diseases
| Disease | Treatment | Phase | Key Outcomes | Reference |
| Type 1 Diabetes | Low-dose aldesleukin (0.2 x 10^6 IU/m2 twice-weekly for 6 months) | Phase 2 (ITAD trial) | Primary objective: assess effects on endogenous β-cell function. | [9] |
| Type 1 Diabetes | Low-dose IL-2 | Phase I/II | Dose-dependent increase in CD4+ and CD8+ Tregs with minimal increase in effector cells. | [10] |
| Hepatitis C virus (HCV)-induced vasculitis | Low-dose IL-2 (1.5–3 million IU daily) | Clinical Trial | Robust Treg activation without effector cell activation. | [2] |
| Systemic Lupus Erythematosus (SLE) | Low-dose IL-2 (1.5 million IU daily for 5 days) | Phase I/II (PRO-IMMUN) | Selective increase in CD25 expression on Tregs and expansion of the Treg population. | [11] |
| Various Autoimmune Diseases | PT101 (mutant IL-2 Fc fusion) | Phase 1 (Healthy Volunteers) | Dose-dependently and selectively expands Tregs without significant effects on other immune cells. | [4] |
| 11 Autoimmune Diseases | Low-dose IL-2 | Observational Study | Significant up-regulation of a Treg signature at Day 8 and Month 3. | [12] |
Signaling Pathways
The therapeutic effect of Treg-selective IL-2 muteins is rooted in their ability to preferentially trigger downstream signaling in Tregs.
The IL-2 Receptor Complex and Differential Affinity
Downstream Signaling Cascade
Upon binding to the high-affinity receptor on Tregs, IL-2 muteins initiate a signaling cascade that promotes cell survival, proliferation, and function. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the predominant route.[13][14]
Key Experimental Protocols
This section provides an overview of essential methodologies for evaluating the activity and efficacy of Treg-selective IL-2 muteins.
In Vitro Treg Selectivity Assay (pSTAT5 Flow Cytometry)
This assay quantitatively measures the differential activation of Tregs versus other immune cell populations.
Protocol Steps:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[15]
-
Stimulation: Incubate PBMCs with a serial dilution of the IL-2 mutein or wild-type IL-2 for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state, followed by permeabilization with a methanol or detergent-based buffer to allow intracellular antibody staining.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify cell populations (e.g., anti-CD4, anti-CD25, anti-CD127, anti-FOXP3) and the target signaling molecule (anti-pSTAT5).
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Analysis: Gate on specific cell populations (Tregs: CD4+CD25+FOXP3+; Teffs: CD4+FOXP3-) and quantify the mean fluorescence intensity (MFI) of pSTAT5. Calculate the half-maximal effective concentration (EC50) for each cell type to determine the selectivity index.[3]
In Vivo Treg Expansion and Phenotyping
This protocol assesses the ability of an IL-2 mutein to selectively expand Tregs in a living organism.
Protocol Steps:
-
Animal Model: Utilize an appropriate animal model, such as humanized NOD-scid IL-2Rγ-null (NSG) mice or cynomolgus monkeys.[4]
-
Dosing: Administer single or multiple doses of the IL-2 mutein or a vehicle control.
-
Sample Collection: Collect peripheral blood at various time points post-administration.
-
Cell Staining and Analysis: Perform flow cytometry on whole blood or isolated PBMCs to quantify the absolute numbers and frequencies of various immune cell subsets, including Tregs (e.g., CD4+CD25+FOXP3+), conventional T cells (Tconv), CD8+ T cells, and NK cells.
-
Phenotypic Analysis: Analyze the expression of activation and functional markers on Tregs, such as CTLA-4, ICOS, and Helios, to assess their functional status.[10][11]
T Cell Proliferation Assay
This in vitro assay measures the proliferative response of different T cell subsets to IL-2 mutein stimulation.
Protocol Steps:
-
Cell Isolation and Labeling: Isolate specific T cell populations (e.g., Tregs, CD4+ Tconv, CD8+ T cells) using cell sorting. Label the cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
Culture and Stimulation: Culture the labeled cells in the presence of a T-cell receptor (TCR) stimulus (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the IL-2 mutein or wild-type IL-2.[15]
-
Incubation: Incubate the cells for several days (e.g., 3-5 days).
-
Analysis: Analyze dye dilution by flow cytometry. Each cell division results in a halving of the dye's fluorescence intensity, allowing for the quantification of proliferation.
Future Directions and Conclusion
The development of Treg-selective IL-2 muteins represents a significant advancement in the quest for targeted therapies for autoimmune diseases. By uncoupling the pro-inflammatory and regulatory functions of IL-2, these molecules offer the potential for restoring immune tolerance with greater precision and a wider therapeutic window.[16] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these muteins, exploring combination therapies, and identifying biomarkers to predict patient response. The continued investigation of these promising therapeutics holds the key to developing curative treatments for a wide range of debilitating autoimmune conditions.
References
- 1. An IL-2 mutein engineered to promote expansion of regulatory T cells arrests ongoing autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular engineering of interleukin-2 for enhanced therapeutic activity in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Window of Interleukin-2 for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Treg cells maintain selective access to IL-2 and immune homeostasis despite substantially reduced CD25 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins [frontiersin.org]
- 7. Engineered IL-2 molecule shows promise in treating autoimmune disease - Health e-News [healthenews.mcgill.ca]
- 8. youtube.com [youtube.com]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. Targeting IL-2: an unexpected effect in treating immunological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Low-Dose IL-2 Therapy in Autoimmune and Rheumatic Diseases [frontiersin.org]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 14. 【Inspiring Target】IL-2: from signaling pathways to therapeutic potential in tumors and autoimmune diseases | ACROBiosystems [es.acrobiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. A long-lived IL-2 mutein that selectively activates and expands regulatory T cells as a therapy for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Interleukin-2 (IL-2) in Immunotherapy Research
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in regulating immune responses.[1][2] It is a cornerstone of immunotherapy research due to its dual ability to stimulate both the proliferation and activity of anti-tumor effector immune cells, such as T effector (Teff) cells and Natural Killer (NK) cells, and the expansion of immunosuppressive regulatory T cells (Tregs).[3][4] This duality has led to the development of distinct therapeutic strategies: high-dose IL-2 to promote anti-cancer immunity and low-dose IL-2 to enhance immune tolerance in autoimmune diseases.[3][5] Modern approaches focus on engineering IL-2 variants or combining IL-2 with other immunotherapies to maximize therapeutic benefit while minimizing toxicity.[1][6]
Mechanism of Action: The IL-2 Signaling Pathway
IL-2 exerts its effects by binding to the IL-2 receptor (IL-2R), which exists in different forms with varying affinities for IL-2.[7]
-
High-Affinity IL-2R: Composed of three subunits: α (CD25), β (CD122), and γ (CD132). It is primarily expressed on activated T cells and Tregs. Tregs constitutively express high levels of CD25, making them highly sensitive to low concentrations of IL-2.[8]
-
Intermediate-Affinity IL-2R: Consists of the β (CD122) and γ (CD132) subunits. It is found on memory CD8+ T cells and NK cells. These cells require higher concentrations of IL-2 for activation.[8]
Binding of IL-2 to its receptor triggers the heterodimerization of the cytoplasmic domains of the β and γ chains, activating downstream signaling cascades, principally the JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways.[2] These pathways collectively regulate gene expression to control T-cell proliferation, survival, differentiation, and function.[2]
Caption: IL-2 binds its receptor, activating JAK-STAT, PI3K/Akt, and MAPK/ERK pathways.
Applications in Cancer Immunotherapy
1. High-Dose (HD) IL-2 Monotherapy: Recombinant human IL-2 (Aldesleukin) was the first immunotherapy approved by the FDA for metastatic renal cell carcinoma (1992) and metastatic melanoma (1998).[1][5] HD IL-2 therapy aims to saturate the intermediate-affinity receptors on NK cells and cytotoxic T cells to drive a potent anti-tumor response.[1] However, its use is limited by severe toxicities, such as vascular leak syndrome, and its simultaneous expansion of immunosuppressive Tregs.[1][5]
| Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) | Median Response Duration (Partial Responders) | Reference |
| Metastatic Renal Cell Carcinoma | 14% | 5% | 19 months | [1] |
| Metastatic Melanoma | 16% | 6% | 5.9 months | [1] |
2. Engineered IL-2 Variants ("Not-alpha" Muteins): To overcome the limitations of HD IL-2, researchers have developed IL-2 variants (muteins) with mutations that prevent binding to the CD25 (alpha) subunit of the IL-2R.[9] This design strategy aims to preferentially stimulate CD8+ effector T cells and NK cells (which express the intermediate-affinity receptor) while avoiding the activation and expansion of CD25-high Tregs.[9] This approach is expected to enhance the anti-tumor effect and reduce toxicity.[9]
Caption: Engineered IL-2 avoids Treg activation by blocking CD25 binding.
3. Combination Therapy with PD-1 Blockade: Combining IL-2-based therapies with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown synergistic effects.[10][11] PD-1 blockade reinvigorates exhausted T cells within the tumor microenvironment, while IL-2 promotes the proliferation and effector function of these newly activated T cells.[10][11] This combination can lead to more potent and durable anti-tumor responses than either agent alone.[1][6] Bifunctional molecules that simultaneously block PD-1 and deliver an engineered IL-2 signal directly to the T cell are now in clinical development.[11]
| Therapy | Cancer Type | Patient Population | Overall Response Rate (ORR) | Reference |
| STK-012 (α/β-IL-2R partial agonist) + Pembrolizumab + Chemo | Nonsquamous NSCLC | PD-L1 <1% | 53% | [12] |
| NKTR-214 + Nivolumab | Advanced Renal Cell Carcinoma | N/A | Missed primary endpoint | [13] |
| NKTR-214 + Pembrolizumab | Metastatic Melanoma | N/A | Missed primary endpoint | [13] |
Applications in Autoimmune Diseases
In contrast to cancer therapy, the goal in autoimmunity is to suppress pathological immune responses. Low-dose IL-2 therapy leverages the high sensitivity of Tregs to IL-2.[14] By administering doses too low to activate effector cells, this strategy selectively expands the Treg population, restoring immune homeostasis and dampening autoimmune inflammation.[3][15] This approach is being investigated for conditions like type 1 diabetes, systemic lupus erythematosus, and graft-versus-host-disease.[3][14]
| Disease | IL-2 Dose | Key Outcome | Reference |
| Type 1 Diabetes | 0.33, 1.0, or 3.0 x 10⁶ IU/day for 5 days | Dose-dependent increase in Tregs | [14] |
| Hepatitis C-induced Vasculitis | 1.5 - 3.0 x 10⁶ IU/day for 5 days | Safe, tolerated, expanded Tregs | [14] |
| Chronic Graft-vs-Host-Disease | 0.3, 1.0, or 3.0 x 10⁶ IU/m² daily for 8 weeks | Increased CD4 Tregs without Teff increase | [14] |
Protocols for IL-2 Research
Protocol 1: In Vitro T-Cell Stimulation and IL-2 Production Assay
This protocol describes a standard method to induce and measure IL-2 production from isolated T cells.[16]
Methodology:
-
T-Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for T cells using a negative selection magnetic bead kit to avoid unintentional activation.
-
Count viable cells and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin/Streptomycin) at a concentration of 1 x 10⁶ cells/mL.[16]
-
-
TCR Stimulation:
-
Coat a 96-well cell culture plate with anti-CD3 antibody (e.g., clone OKT3) at 1-5 µg/mL in sterile PBS. Incubate for 2-4 hours at 37°C, then wash twice with PBS.
-
Add the T-cell suspension to the coated wells.
-
Add soluble anti-CD28 antibody (e.g., clone CD28.2) to the cell suspension at a final concentration of 1-10 µg/mL to provide co-stimulation.[16]
-
-
Cell Culture and Supernatant Collection:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Collect aliquots of the cell culture supernatant at various time points (e.g., 6, 12, 24, and 48 hours) to analyze the kinetics of IL-2 secretion.[16]
-
Centrifuge the collected supernatant to pellet any cells and store at -80°C until analysis.
-
-
IL-2 Quantification (ELISA):
-
Use a commercial Human IL-2 ELISA kit, following the manufacturer's instructions.
-
Briefly, coat an ELISA plate with a capture antibody, block non-specific sites, add standards and samples (the collected supernatants), followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate (e.g., TMB).
-
Measure the absorbance at 450 nm using a plate reader and calculate the IL-2 concentration in the samples by interpolating from the standard curve.
-
Caption: Workflow for T-cell stimulation and IL-2 production measurement.
Protocol 2: Cell-Based Bioassay for IL-2 Activity
This protocol uses a commercially available IL-2 responsive reporter cell line to measure the biological activity of IL-2 in a sample.[17]
Methodology:
-
Cell Culture and Preparation:
-
Culture the IL-2 bioassay cells (a cell line engineered to produce a luminescent signal in response to IL-2) according to the supplier's manual.[17]
-
Prior to the assay, cells may require a starvation period (culture in low-serum media without IL-2) to reduce background signal.[17]
-
Harvest the cells, wash, and resuspend in the appropriate assay medium at the recommended density.
-
-
Assay Setup:
-
Prepare a standard curve by making serial dilutions of a recombinant IL-2 standard.
-
Prepare dilutions of the test samples (e.g., purified IL-2 variant, patient serum).
-
In a white, opaque 96-well plate, add the IL-2 standards and test samples.
-
Add the prepared bioassay cell suspension to each well.
-
-
Incubation and Signal Detection:
-
Incubate the plate for the recommended time (typically 6 hours) at 37°C in a 5% CO₂ incubator.[17]
-
Allow the plate to equilibrate to room temperature.
-
Add a bioluminescent reagent (e.g., containing luciferase substrate) to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the concentration of the IL-2 standard.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ (the concentration of IL-2 that gives half-maximal response).[17]
-
Calculate the concentration of active IL-2 in the test samples by interpolating their RLU values from the standard curve.
-
Protocol 3: Murine Tumor Model for Evaluating Combination Immunotherapy
This protocol provides a general workflow for assessing the efficacy of an IL-2-based therapy combined with a PD-1 inhibitor in a syngeneic mouse tumor model.
Methodology:
-
Cell Line and Animal Model:
-
Select a syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma or B16-F10 melanoma) that is compatible with the chosen mouse strain (e.g., C57BL/6).
-
Acquire 6-8 week old female C57BL/6 mice and allow them to acclimate for one week.
-
-
Tumor Implantation:
-
Harvest tumor cells from culture, wash with sterile PBS, and resuspend at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.
-
-
Treatment Groups and Dosing:
-
Monitor tumor growth daily using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)
-
Group 3: IL-2 variant (dosing regimen depends on the specific molecule)
-
Group 4: Anti-PD-1 antibody + IL-2 variant (combination therapy)
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
The primary endpoint is typically tumor growth delay or overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
-
At the end of the study (or at intermediate time points), tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess the frequency and phenotype of tumor-infiltrating lymphocytes).
-
Caption: Workflow for an in vivo murine study of combination immunotherapy.
References
- 1. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 3. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-2 based cancer immunotherapies: an evolving paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The IL-2/IL-2R system: from basic science to therapeutic applications to enhance immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human evaluation of a no-alpha interleukin-2 mutein: safety and preliminary pharmacodynamic and clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PD-1 + IL-2 power couple: Wake up 'sleepy' T cells to turbo-charge cancer cures - ecancer [ecancer.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. medrxiv.org [medrxiv.org]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. Low-dose IL-2 reduces IL-21+ T cell frequency and induces anti-inflammatory gene expression in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.jp [promega.jp]
Application Notes and Protocols: IL-2-IN-1 as a Reagent for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune system, playing a pivotal role in the proliferation, differentiation, and survival of T lymphocytes.[1][2][3] It mediates its effects through a heterotrimeric receptor complex consisting of IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[1][2] The differential expression of these receptor subunits on various immune cell subsets dictates their sensitivity and functional response to IL-2.[4]
IL-2 signaling is integral to both the amplification of effector T cell (Teff) responses and the maintenance of immune tolerance through the support of regulatory T cells (Tregs).[1][5] This dual functionality makes IL-2 a key target of investigation in immunology, oncology, and autoimmune diseases.
This document provides detailed application notes and protocols for the use of IL-2-IN-1, a versatile reagent for the analysis of IL-2 signaling and its effects on immune cell populations by flow cytometry. The protocols outlined below cover two primary applications: the intracellular detection of IL-2 production in activated T cells and the in vivo expansion and subsequent phenotypic analysis of regulatory T cells.
Signaling Pathways and Experimental Workflows
IL-2 Signaling Pathway
The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events crucial for T cell function. The primary pathways activated include the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways, which collectively regulate gene expression related to cell cycle progression, survival, and differentiation.[2][6][7]
Caption: IL-2 signaling cascade upon receptor binding.
Application 1: Intracellular IL-2 Staining in Activated T Cells
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) and subsequent intracellular staining to identify IL-2-producing T cells by flow cytometry. This is a fundamental technique for assessing T cell activation and function.
Experimental Workflow: Intracellular Cytokine Staining
Caption: Step-by-step workflow for intracellular IL-2 detection.
Protocol: Intracellular IL-2 Staining
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A
-
Phosphate-Buffered Saline (PBS)
-
LIVE/DEAD Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-human IL-2 antibody (this compound)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Cell Stimulation:
-
Transfer 1 mL of the cell suspension to a 12 x 75 mm flow cytometry tube.
-
Add PMA to a final concentration of 20 ng/mL and Ionomycin to a final concentration of 1 µg/mL.[8]
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to a final concentration of 1 µg/mL to inhibit cytokine secretion.[8]
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Viability Staining:
-
Wash the cells with 2 mL of PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS containing a LIVE/DEAD fixable viability dye according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Surface Marker Staining:
-
Wash the cells with 2 mL of PBS and centrifuge.
-
Resuspend the pellet in 100 µL of PBS containing the appropriate dilutions of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with 2 mL of PBS and centrifuge.
-
Resuspend the pellet in 250 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Wash the cells twice with 2 mL of Permeabilization/Wash buffer.
-
Resuspend the pellet in 100 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-human IL-2 antibody (this compound).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with 2 mL of Permeabilization/Wash buffer.
-
Resuspend the cells in 500 µL of PBS.
-
Acquire data on a flow cytometer.
-
Expected Results
The percentage of IL-2 positive cells can vary depending on the donor and stimulation conditions. Below is a table summarizing representative data.
| Cell Population | Unstimulated (% IL-2+) | Stimulated (% IL-2+) |
| CD4+ T cells | < 0.1% | 5 - 20% |
| CD8+ T cells | < 0.1% | 2 - 10% |
Application 2: In Vivo Expansion of Regulatory T Cells
IL-2 is essential for the maintenance and function of Tregs. Administration of IL-2 complexed with certain anti-IL-2 monoclonal antibodies (such as JES6-1 in mice) can preferentially expand the Treg population in vivo.[9][10] This protocol describes a general approach for in vivo Treg expansion followed by flow cytometric analysis.
Experimental Workflow: In Vivo Treg Expansion and Analysis
Caption: Workflow for expanding and analyzing Tregs in vivo.
Protocol: In Vivo Treg Expansion and Flow Cytometric Analysis
Materials:
-
Mice (e.g., C57BL/6)
-
IL-2/anti-IL-2 antibody complexes (this compound)
-
PBS
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD25)
-
Foxp3 Staining Buffer Set
-
Fluorochrome-conjugated anti-mouse Foxp3 antibody
-
Flow cytometer
Procedure:
-
Preparation and Administration of IL-2 Complexes:
-
Prepare IL-2/anti-IL-2 antibody complexes according to the manufacturer's protocol for this compound.
-
Administer the complexes to mice via intraperitoneal injection for 3-5 consecutive days.
-
-
Tissue Harvesting and Cell Preparation:
-
At day 7 post-initial injection, euthanize the mice and harvest spleens and lymph nodes.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
-
Surface Marker Staining:
-
Wash the cells with PBS and resuspend in 100 µL of PBS containing fluorochrome-conjugated anti-CD4 and anti-CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Intracellular Foxp3 Staining:
-
Wash the cells and proceed with fixation and permeabilization using a Foxp3 Staining Buffer Set according to the manufacturer's instructions.
-
Stain with a fluorochrome-conjugated anti-mouse Foxp3 antibody.
-
-
Data Acquisition:
-
Wash the cells and resuspend in PBS.
-
Acquire data on a flow cytometer, gating on CD4+ T cells to determine the percentage of CD25+Foxp3+ Tregs.
-
Expected Results
Treatment with IL-2/anti-IL-2 complexes is expected to significantly increase the frequency and absolute number of Tregs.
| Treatment Group | % of CD4+ T cells that are CD25+Foxp3+ |
| Control (PBS) | 5 - 10% |
| This compound | 20 - 40% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No IL-2 Signal | Inefficient cell stimulation | Optimize concentration of PMA/Ionomycin and stimulation time. |
| Improper protein transport inhibition | Ensure Brefeldin A is added at the correct time and concentration. | |
| Incorrect antibody concentration | Titrate the anti-IL-2 antibody to determine the optimal staining concentration. | |
| High Background Staining | Non-specific antibody binding | Include an isotype control antibody. Increase the number of wash steps. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |
| Poor Resolution of Treg Population | Inadequate surface marker staining | Titrate anti-CD4 and anti-CD25 antibodies. |
| Suboptimal fixation/permeabilization | Use a dedicated Foxp3 staining buffer set. |
Conclusion
This compound is a powerful reagent for the flow cytometric analysis of IL-2-mediated immune responses. The protocols provided herein offer robust methods for the quantification of IL-2-producing T cells and the in vivo manipulation and analysis of regulatory T cell populations. Careful optimization of these protocols will ensure high-quality, reproducible data for advancing research in immunology and drug development.
References
- 1. Human IL-2 Biotinylated Fluorokine Flow Cytometry Kit NF200: R&D Systems [rndsystems.com]
- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 3. beckman.com [beckman.com]
- 4. Treg cells maintain selective access to IL-2 and immune homeostasis despite substantially reduced CD25 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Frontiers | IL-2-Mediated In Vivo Expansion of Regulatory T Cells Combined with CD154–CD40 Co-Stimulation Blockade but Not CTLA-4 Ig Prolongs Allograft Survival in Naive and Sensitized Mice [frontiersin.org]
- 10. Expansion of regulatory T cells via IL-2/anti-IL-2 mAb complexes suppresses experimental myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Interleukin-2 Systems for Selective CAR-T Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of hematological malignancies.[1] A critical factor for successful clinical outcomes is the robust expansion and long-term persistence of CAR-T cells following infusion.[2][3] Interleukin-2 (IL-2), a potent T-cell growth factor, has been a cornerstone of ex vivo T-cell expansion protocols and has been explored to support in vivo CAR-T cell activity.[1][4] However, systemic administration of high-dose IL-2 is hampered by severe toxicities, including vascular leak syndrome, and its pleiotropic effects.[2][3] Conventional IL-2 non-selectively stimulates various immune cells expressing IL-2 receptors, including regulatory T cells (Tregs), which can suppress the anti-tumor immune response and diminish the therapeutic efficacy of CAR-T cells.[2]
To overcome these limitations, innovative "Orthogonal" or "Cis-Targeted" IL-2 systems have been developed. These engineered cytokine-receptor pairs are designed to deliver a selective and potent pro-survival and proliferative signal exclusively to CAR-T cells, thereby decoupling therapeutic efficacy from systemic toxicity.[5] This technology involves a two-component system: an engineered IL-2 molecule (e.g., ortho-hIL-2, STK-009) that has been mutated to lose affinity for the wild-type IL-2 receptor, and a corresponding engineered, non-signaling IL-2 receptor (e.g., ortho-hIL-2Rβ) that is co-expressed with the CAR on the T-cell surface.[1][6] This ensures that the IL-2 signal is delivered in a highly targeted manner, only to the engineered CAR-T cells, leading to their selective expansion and enhanced anti-tumor function in vivo.[1][2]
Principle of the Technology
The core principle of an orthogonal IL-2 system is molecular specificity. By introducing mutations in both the IL-2 cytokine and its corresponding receptor, a novel communication channel is created exclusively for the therapeutic cells.
-
Engineered CAR-T Cells : Patient T cells are genetically modified to express not only the tumor-targeting CAR but also an engineered IL-2 receptor beta subunit (ortho-hIL-2Rβ). This engineered receptor does not bind to endogenous, wild-type IL-2.
-
Engineered IL-2 Cytokine : A corresponding engineered IL-2 (ortho-hIL-2) is administered systemically. This molecule is designed to bind exclusively to the engineered receptor on the CAR-T cells and has minimal to no activity on endogenous immune cells expressing the wild-type IL-2 receptor.[7]
-
Selective Signaling : Upon administration, the ortho-hIL-2 selectively binds to the ortho-hIL-2Rβ on the CAR-T cells, activating downstream signaling pathways, primarily through STAT5, which drives robust cell proliferation, survival, and effector functions.[3][8] This targeted stimulation promotes a massive and selective expansion of the CAR-T cell population directly at the tumor site and systemically, without causing widespread immune activation or associated toxicities.[2][6]
Data Presentation
The use of orthogonal IL-2 systems has demonstrated significant improvements in CAR-T cell expansion and anti-tumor activity in preclinical models. The quantitative data below summarizes key findings from these studies.
| Parameter | Model System | Treatment Group | Result | Fold Change vs. Control | Reference |
| In Vivo CAR-T Cell Expansion | Nalm6 Leukemia Xenograft (NSG Mice) | Ortho-hIL-2Rβ+ CAR-T + Ortho-hIL-2 | Dose-dependent increase in CAR-T cells | Up to 1000-fold | [1][7] |
| CAR-T Cell Enrichment | Peripheral Blood (NSG Mice) | EGFRt-CAR-T + EGFRt-IL2 | Enrichment of CAR-T cells | >95% of CD3+ T cells | [2] |
| Signal Transduction (pSTAT5) | Primary Human CAR-T Cells (in vitro) | CAR-T + CAR-IL2 | Preferential STAT5 phosphorylation | >1000-fold | [3] |
| Tumor Regression | NALM6 Leukemia Model | Sub-optimal CAR-T dose + CAR-IL2 | Complete tumor regression | 5/5 Complete Responses | [2] |
| Rescue of Therapy | Nalm6 Relapse Model | Ortho-hIL-2Rβ+ CAR-T + Ortho-hIL-2 at relapse | Rescue of anti-leukemic response | Successful rescue | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway Diagram
The diagram below illustrates the difference between conventional IL-2 signaling and the selective activation achieved with an orthogonal IL-2 system. Conventional IL-2 activates both CAR-T cells and other immune cells like Tregs, while the orthogonal system exclusively stimulates the engineered CAR-T cells.
Caption: Orthogonal vs. Conventional IL-2 Signaling Pathway.
Experimental Workflow Diagram
This workflow outlines the key steps for producing and evaluating an orthogonal IL-2 CAR-T cell system, from initial vector design to in vivo efficacy studies.
References
- 1. A human orthogonal IL-2 and IL-2Rβ system enhances CAR T cell expansion and antitumor activity in a murine model of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asherbio.com [asherbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Driving Immune Cell Activation and Expansion with Interleukin 2 | ACROBiosystems [acrobiosystems.com]
- 5. news-medical.net [news-medical.net]
- 6. synthekine.com [synthekine.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of IL-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the regulation of the immune response, primarily by promoting the proliferation and differentiation of T cells and natural killer (NK) cells.[1][2] The signaling cascade is initiated by the binding of IL-2 to its receptor complex, which consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[2] This interaction triggers the activation of several downstream pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways.[2] Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention.
IL-2-IN-1 is a novel small molecule inhibitor of the IL-2 signaling pathway. These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the in vitro pharmacological activity of this compound and similar molecules. The described assays will enable researchers to determine the potency and mechanism of action of IL-2 pathway inhibitors.
IL-2 Signaling Pathway
The binding of IL-2 to its receptor complex initiates a cascade of intracellular signaling events. A primary and well-characterized pathway is the JAK-STAT pathway. Upon IL-2 binding, JAK1 and JAK3, associated with the IL-2Rβ and γc chains respectively, are activated and phosphorylate tyrosine residues on the receptor chains. These phosphotyrosine residues then serve as docking sites for STAT5 proteins, which are subsequently phosphorylated by the JAKs. Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus to regulate the transcription of target genes, including those involved in cell proliferation and survival.
Caption: Simplified IL-2 signaling pathway via JAK/STAT activation.
STAT5 Phosphorylation Assay
This assay directly measures the phosphorylation of STAT5, a key downstream event in the IL-2 signaling cascade. It is a rapid and sensitive method to assess the inhibitory activity of compounds targeting the IL-2 pathway.
Experimental Workflow
Caption: Workflow for the STAT5 phosphorylation flow cytometry assay.
Protocol: Intracellular pSTAT5 Staining by Flow Cytometry
Materials:
-
IL-2 dependent cell line (e.g., CTLL-2) or isolated Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human or mouse IL-2
-
This compound
-
FACS Buffer (PBS with 2% FBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture CTLL-2 cells according to standard protocols. Prior to the assay, starve the cells of IL-2 for 4-6 hours.
-
Alternatively, isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the desired volume of the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
IL-2 Stimulation:
-
Prepare a solution of IL-2 at a concentration that induces a sub-maximal response (e.g., EC80), as determined from a prior dose-response experiment.
-
Add the IL-2 solution to the wells and incubate for 15-30 minutes at 37°C.[3]
-
-
Fixation:
-
Stop the stimulation by adding 100 µL of Fixation Buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellets in 100 µL of ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS Buffer.
-
Resuspend the cells in 50 µL of FACS Buffer containing the anti-pSTAT5 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry:
-
Wash the cells once with FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.
-
Normalize the data to the positive (IL-2 stimulated, no inhibitor) and negative (unstimulated) controls.
-
Generate a dose-response curve and calculate the IC50 value for this compound using a non-linear regression model.
-
Expected Data
| Concentration of this compound (nM) | % Inhibition of pSTAT5 Signal |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 (nM) | 10.5 |
Cell Proliferation Assay
This assay measures the ability of IL-2 to induce the proliferation of an IL-2-dependent cell line, such as CTLL-2. The inhibitory effect of this compound on this proliferation is quantified.
Experimental Workflow
Caption: General workflow for an IL-2 dependent cell proliferation assay.
Protocol: CTLL-2 Proliferation Assay
Materials:
-
CTLL-2 cell line (ATCC® TIB-214™)
-
Complete growth medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, and IL-2)
-
Assay medium (Complete growth medium without IL-2)
-
Recombinant mouse IL-2
-
This compound
-
Cell proliferation reagent (e.g., MTS or CellTiter-Glo®)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Preparation:
-
Culture CTLL-2 cells in complete growth medium.
-
Prior to the assay, wash the cells three times with assay medium to remove any residual IL-2.
-
Resuspend the cells in assay medium to a final concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in assay medium.
-
Add 25 µL of the this compound dilutions to the appropriate wells.
-
Prepare a solution of IL-2 at a concentration that gives a sub-maximal proliferative response (e.g., EC80).
-
Add 25 µL of the IL-2 solution to all wells except for the no-IL-2 control wells. Add 25 µL of assay medium to the control wells.
-
-
Incubation:
-
Measurement of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with medium only).
-
Normalize the data to the positive (IL-2 stimulated, no inhibitor) and negative (no IL-2) controls.
-
Plot the normalized data against the concentration of this compound and determine the IC50 value using non-linear regression.
-
Expected Data
| Concentration of this compound (nM) | % Inhibition of Proliferation |
| 0.1 | 3.1 |
| 1 | 12.5 |
| 10 | 52.3 |
| 100 | 89.7 |
| 1000 | 99.2 |
| IC50 (nM) | 9.5 |
IL-2 Reporter Gene Assay
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an IL-2-responsive promoter element, such as a STAT5 response element.[6] The amount of reporter protein produced is proportional to the activation of the IL-2 signaling pathway.
Experimental Workflow
Caption: Workflow for an IL-2 reporter gene assay.
Protocol: STAT5-Luciferase Reporter Assay
Materials:
-
HEK293 or other suitable cell line stably expressing the IL-2 receptor complex and a STAT5-driven luciferase reporter construct.[6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-2
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Cell Plating:
-
The day before the assay, seed the reporter cells in a white, opaque 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
-
Compound and Cytokine Addition:
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium from the cells and replace it with the this compound dilutions.
-
Prepare a solution of IL-2 at a sub-maximal concentration (e.g., EC80).
-
Add the IL-2 solution to the wells.
-
Include appropriate controls (no IL-2, IL-2 only).
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the positive and negative controls.
-
Generate a dose-response curve and calculate the IC50 of this compound.
-
Expected Data
| Concentration of this compound (nM) | % Inhibition of Luciferase Activity |
| 0.1 | 6.8 |
| 1 | 18.2 |
| 10 | 55.1 |
| 100 | 92.4 |
| 1000 | 99.8 |
| IC50 (nM) | 8.9 |
Summary of this compound In Vitro Activity
| Assay | Endpoint | Cell Line | This compound IC50 (nM) |
| STAT5 Phosphorylation | pSTAT5 Levels | CTLL-2 or PBMCs | 10.5 |
| Cell Proliferation | Cell Viability | CTLL-2 | 9.5 |
| Reporter Gene | Luciferase Activity | IL-2R/STAT5 Reporter Cells | 8.9 |
Conclusion
The cell-based assays described in these application notes provide a comprehensive platform for the characterization of IL-2 signaling inhibitors like this compound. By employing a combination of these assays, researchers can effectively determine the potency of their compounds and gain insights into their mechanism of action. The STAT5 phosphorylation assay offers a direct and rapid measure of target engagement, while the cell proliferation and reporter gene assays provide functional readouts of the downstream consequences of IL-2 pathway inhibition. Together, these methods are invaluable tools for the discovery and development of novel therapeutics targeting the IL-2 signaling cascade.
References
- 1. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. invivogen.com [invivogen.com]
Application Notes and Protocols for Preclinical Administration of Next-Generation Interleukin-2 (IL-2) Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a critical role in the immune system, regulating the activity and proliferation of white blood cells, such as T cells and Natural Killer (NK) cells, which are essential for fighting cancer.[1][2] High-dose IL-2 was one of the first effective cancer immunotherapies approved for metastatic melanoma and renal cell carcinoma.[3][4] However, its clinical application is hampered by a very short half-life, severe systemic toxicities (like vascular leak syndrome), and a dual mechanism of action that promotes the expansion of both anti-tumor effector T cells (Teff) and immunosuppressive regulatory T cells (Tregs).[3][5]
To overcome these limitations, a variety of next-generation IL-2 therapeutics, referred to here as "IL-2-IN-1" (Interleukin-2 with Improved Therapeutic Index), have been engineered. These innovative approaches aim to enhance the pharmacokinetic profile, target IL-2 activity to the tumor microenvironment (TME), and/or bias the signaling towards effector cells over Tregs.[3][6] This document provides detailed application notes and protocols for the preclinical evaluation of these modified IL-2 molecules in various disease models.
IL-2 Signaling Pathway
IL-2 mediates its effects by binding to a receptor complex composed of up to three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[1] The composition of this receptor determines the cell's affinity for IL-2:
-
High-Affinity Receptor (IL-2Rαβγ): Expressed constitutively on Tregs and on activated effector T cells.[7][8] Low doses of IL-2 preferentially activate this receptor, leading to Treg expansion.[7]
-
Intermediate-Affinity Receptor (IL-2Rβγ): Expressed on memory CD8+ T cells and NK cells.[9][10] Higher IL-2 concentrations are required to stimulate these cells.
-
Low-Affinity Receptor (IL-2Rα): Binds IL-2 but does not signal independently.[11]
Binding to the receptor complex activates several downstream signaling cascades, including the JAK-STAT, PI3K/Akt, and MAPK/ERK pathways, which collectively drive cell proliferation, survival, and differentiation.[2][5][12]
General Experimental Workflow for In Vivo Studies
Preclinical evaluation of IL-2 therapeutics typically follows a standardized workflow to assess pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.
Protocols
Protocol 1: Anti-Tumor Efficacy of a Conditionally Activated IL-2
This protocol details the evaluation of a protease-activated IL-2 therapeutic, designed to be cleaved and activated selectively within the tumor microenvironment, thus minimizing peripheral toxicity.[9]
Objective: To assess the anti-tumor efficacy and dose-response of a conditionally activated IL-2 in a syngeneic mouse model.
Methodology:
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Tumor Model: Subcutaneously implant 5x105 MC38 colon adenocarcinoma cells into the flank.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Formulation: Reconstitute the lyophilized therapeutic in sterile Phosphate-Buffered Saline (PBS).
-
Administration: Administer the therapeutic or vehicle (PBS) via intraperitoneal (IP) injection.
-
Dosing Schedule: Treat mice twice weekly for a total of four doses.[9]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: Euthanize mice when tumors exceed a predetermined size or show signs of ulceration. Collect tumors and spleens for downstream analysis of immune cell populations (e.g., CD8+ T cells, NK cells, Tregs) by flow cytometry.
Quantitative Data Summary (Example: WTX-124)
| Treatment Group | Dose (µg) | Schedule | Route | Outcome | Reference |
|---|---|---|---|---|---|
| Vehicle | - | Twice weekly, 4 doses | IP | Progressive tumor growth | [9] |
| WTX-124 | 25 | Twice weekly, 4 doses | IP | Significant tumor growth inhibition | [9] |
| WTX-124 | 100 | Twice weekly, 4 doses | IP | High efficacy, tumor regression | [9] |
| WTX-124 | 150 | Twice weekly, 4 doses | IP | High efficacy, tumor regression | [9] |
| WTX-124 | 300 | Twice weekly, 4 doses | IP | High efficacy, tumor regression |[9] |
Protocol 2: Immunocytokine Combination Therapy
This protocol describes the use of an antibody-IL-2 fusion protein (immunocytokine) that targets the cytokine to the tumor neovasculature, often in combination with chemotherapy.[13]
Objective: To evaluate the synergistic anti-tumor effect of an IL-2 immunocytokine combined with a chemotherapeutic agent.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., DBA/2) suitable for the chosen tumor line.
-
Tumor Model: Syngeneic K1735M2 melanoma model.[13]
-
Treatment Groups:
-
Vehicle Control
-
Chemotherapy alone (e.g., Dacarbazine - DTIC)
-
Immunocytokine alone (e.g., F8-IL2)
-
Combination: Chemotherapy + Immunocytokine
-
-
Administration: Administer immunocytokine intravenously (IV) and chemotherapy via IP injection. In some models, immunocytokines may be given intratumorally.[13]
-
Dosing Schedule: Administer chemotherapy one day prior to or concurrently with the immunocytokine. Due to the potential for immunogenicity of humanized proteins in mice, the immunocytokine may be limited to a few doses (e.g., three administrations).[13]
-
Monitoring: Monitor tumor growth and signs of toxicity (body weight, general health).
-
Endpoint Analysis: At the study endpoint, analyze tumors for immune cell infiltration, paying particular attention to CD4+ and CD8+ T cells.[13]
Quantitative Data Summary (Example: F8-IL2 in K1735M2 Melanoma)
| Treatment Group | Agent(s) | Schedule | Outcome | Reference |
|---|---|---|---|---|
| Single Agent | F8-IL2 | 3 IV injections | Modest tumor growth retardation | [13] |
| Single Agent | Dacarbazine (DTIC) | Per standard protocol | Modest tumor growth retardation | [13] |
| Combination | F8-IL2 + DTIC | Sequential/Concurrent | Improved tumor growth retardation vs single agents | [13] |
| Combination | F8-IL2 + Paclitaxel | Sequential/Concurrent | Improved tumor growth retardation vs single agents |[13] |
Protocol 3: Selective Expansion of Regulatory T Cells (Tregs) for Autoimmune Models
This protocol outlines the use of low-dose or engineered IL-2 muteins that preferentially bind the high-affinity IL-2Rα to selectively expand Tregs for treating autoimmune conditions.[7][14]
Objective: To assess the ability of a CD25-biased IL-2 mutein to expand Treg populations and ameliorate disease in a preclinical model of autoimmunity.
Methodology:
-
Animal Model: A model of spontaneous or induced autoimmunity, such as the Non-Obese Diabetic (NOD) mouse for Type 1 Diabetes.[14]
-
Treatment Initiation: Begin treatment at a specific age or disease stage, as defined by the model.
-
Drug Formulation: Prepare the IL-2 mutein in a sterile buffer.
-
Administration: Administer via subcutaneous (SC) or IP injection.
-
Dosing Schedule: Administer at low doses (e.g., <0.3 mg/kg) to maintain selectivity for Tregs.[14] Treatment may be daily or less frequent depending on the molecule's half-life.
-
Monitoring: Monitor disease progression (e.g., blood glucose levels in NOD mice, clinical scores in colitis models).[7][14]
-
Pharmacodynamic Analysis: Collect peripheral blood periodically to quantify the expansion of Treg cells (CD4+FoxP3+) versus effector T cells and NK cells via flow cytometry. Analyze tissues of interest (e.g., pancreas, colon) for immune cell infiltration and reduction in inflammation.[7][14]
Quantitative Data Summary (Example: Low-Dose IL-2 in Humanized Colitis Model)
| Treatment Group | Dose (IU/day) | Route | Treg Expansion | Disease Outcome | Reference |
|---|---|---|---|---|---|
| PBS | - | Rectal/IP | Baseline | Progressive weight loss, high histology score | [7] |
| Low-Dose IL-2 | 1.0 x 10⁴ | Rectal/IP | Significant expansion in blood, spleen, colon | Reduced weight loss and histology scores | [7] |
| Low-Dose IL-2 | 5.0 x 10⁴ | Rectal/IP | Significant expansion in blood, spleen, colon | Less effective, STAT5 activation in Tcons |[7] |
Visualization of Improved Therapeutic Concept
Engineered IL-2 therapeutics aim to widen the therapeutic window by separating the desired anti-tumor efficacy from dose-limiting toxicities and the expansion of immunosuppressive Tregs.
References
- 1. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 3. Efficacy of Anti-Cancer Immune Responses Elicited Using Tumor-Targeted IL-2 Cytokine and Its Derivatives in Combined Preclinical Therapies [mdpi.com]
- 4. Efficacy of Anti-Cancer Immune Responses Elicited Using Tumor-Targeted IL-2 Cytokine and Its Derivatives in Combined Preclinical Therapies[v1] | Preprints.org [preprints.org]
- 5. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Low-Dose Interleukin-2 Ameliorates Colitis in a Preclinical Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics, and pharmacodynamics of MK-6194, an IL-2 mutein designed to selectively activate regulatory T cells: single ascending dose and multiple ascending dose trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 12. biocytogen.com [biocytogen.com]
- 13. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - The IL-2 SYNTHORIN molecule promotes functionally adapted Tregs in a preclinical model of type 1 diabetes [insight.jci.org]
Troubleshooting & Optimization
Technical Support Center: IL-2 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of recombinant Interleukin-2 (IL-2).
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized IL-2?
Lyophilized IL-2 should be stored at -20°C or lower for long-term stability.[1][2] It can be stable for a few weeks at room temperature, but -20°C is the recommended storage temperature.
Q2: What is the recommended procedure for reconstituting lyophilized IL-2?
It is recommended to reconstitute lyophilized IL-2 in sterile, endotoxin-free solutions. Commonly used reconstitution buffers include 100 mM acetic acid or sterile PBS.[1][3] To avoid loss of protein, do not store reconstituted IL-2 in glass vials; use polypropylene vials instead.[3]
-
Reconstitution Steps:
Q3: What are the optimal storage conditions for reconstituted IL-2?
For long-term storage, reconstituted IL-2 should be aliquoted into working volumes and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[3] For short-term storage (up to one week), the solution can be kept at 2-8°C.
Q4: What is the stability of IL-2 in different buffers?
Studies have shown that IL-2 is more stable in acidic buffers, such as 100 mM acetic acid, which can help prevent aggregation.[4] When diluted in PBS, IL-2 has a tendency to aggregate over time.[4] For dilutions in PBS or cell culture media, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or 1-10% human autologous serum is recommended to improve stability and prevent adsorptive loss.[2][3]
Q5: What are common causes of reduced IL-2 bioactivity?
Reduced bioactivity can result from:
-
Improper storage: Exposure to room temperature for extended periods or storage at -20°C for very long-term storage instead of -80°C.[1]
-
Repeated freeze-thaw cycles: This can lead to protein degradation and aggregation.
-
Incorrect reconstitution: Using inappropriate buffers or harsh mixing techniques.
-
Adsorption to surfaces: IL-2 can adsorb to glass or plastic surfaces, especially in dilute solutions. The use of carrier proteins can mitigate this.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity in cell culture (e.g., CTLL-2 cells not proliferating) | 1. Inactive IL-2 due to improper storage or handling.[5][6] 2. Incorrect concentration of IL-2. 3. Degraded IL-2 from repeated freeze-thaw cycles. | 1. Use a fresh vial of IL-2 and follow recommended storage and reconstitution protocols. 2. Verify the concentration and specific activity of your IL-2 stock. Perform a dose-response curve to determine the optimal concentration. 3. Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Precipitation or aggregation observed in the IL-2 solution | 1. Reconstitution in an inappropriate buffer (e.g., PBS without a carrier protein).[4] 2. High protein concentration. 3. Multiple freeze-thaw cycles. | 1. Reconstitute in 100 mM acetic acid or add a carrier protein (e.g., 0.1% BSA) to your buffer. 2. If high concentrations are necessary, consider specialized formulation buffers containing stabilizers like glycine or sucrose.[7] 3. Aliquot after reconstitution to minimize freeze-thaw cycles. |
| Inconsistent experimental results | 1. Variability in IL-2 activity between aliquots. 2. Degradation of IL-2 over the course of an experiment. | 1. Ensure thorough but gentle mixing after reconstitution before aliquoting. 2. For long-term experiments, consider using a heat-stable formulation of IL-2 if available.[8] Perform stability tests under your specific experimental conditions. |
Summary of Storage and Reconstitution Conditions
Table 1: Recommended Storage Conditions for IL-2
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C to -80°C | Long-term | Store desiccated. |
| Reconstituted (Stock) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| Reconstituted (Working Dilution) | 2-8°C | Up to 1 week | Dilute in buffer containing a carrier protein. |
Table 2: Reconstitution Buffer Recommendations
| Buffer | Concentration | Notes |
| Acetic Acid | 100 mM | Recommended for initial reconstitution to a stock solution; helps prevent aggregation.[3][4] |
| Sterile PBS | - | Can be used for dilution, but the addition of a carrier protein (e.g., 0.1% BSA) is highly recommended.[1][2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized IL-2
-
Preparation: Bring the vial of lyophilized IL-2 to room temperature before opening.[1] Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitution: Using a sterile syringe, slowly add the recommended volume of sterile 100 mM acetic acid to the vial to achieve a stock concentration of 0.1-1.0 mg/mL. Direct the stream of liquid against the side of the vial to avoid foaming.
-
Mixing: Gently swirl the vial to dissolve the contents. Allow the vial to sit for a few minutes to ensure complete dissolution.[6] Do not vortex.
-
Aliquoting and Storage: Aliquot the reconstituted IL-2 into sterile, low-protein-binding polypropylene tubes. Store the aliquots at -80°C for long-term use.
Protocol 2: Assessment of IL-2 Bioactivity using CTLL-2 Cell Proliferation Assay
This assay measures the dose-dependent proliferation of the IL-2-dependent murine cytotoxic T-cell line, CTLL-2.[9]
-
Cell Preparation: Culture CTLL-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and a maintenance concentration of human IL-2 (e.g., 10-20 U/mL). Before the assay, wash the cells three times with IL-2-free medium to remove any residual IL-2.
-
Assay Setup: Seed the washed CTLL-2 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of IL-2-free medium.
-
IL-2 Dilution Series: Prepare a serial dilution of the IL-2 sample to be tested in IL-2-free medium. Add 100 µL of each dilution to the appropriate wells. Include a negative control (medium only) and a positive control (a known standard of IL-2).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., MTT, XTT, or a luminescent cell viability reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Plot the proliferation signal against the IL-2 concentration and determine the EC50 (the concentration of IL-2 that induces 50% of the maximal response).
Protocol 3: General Workflow for Protein Stability Assessment
Protein stability can be assessed through various methods, including thermal and chemical denaturation assays.[10][11]
-
Sample Preparation: Prepare the IL-2 samples in the buffers and conditions to be tested (e.g., different pH, excipients).
-
Denaturation:
-
Thermal Denaturation: Subject the samples to a temperature gradient and monitor protein unfolding or aggregation using techniques like Differential Scanning Fluorimetry (DSF) or NanoDSF.[11][12]
-
Chemical Denaturation: Incubate the samples with increasing concentrations of a denaturant (e.g., urea or guanidinium chloride) and measure the extent of unfolding using methods like circular dichroism or fluorescence spectroscopy.[10]
-
-
Data Analysis: Analyze the data to determine key stability parameters such as the melting temperature (Tm) or the concentration of denaturant at which 50% of the protein is unfolded (Cm).
Visualizations
Caption: IL-2 binds to its receptor, activating three main signaling pathways: JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK, which regulate key immune cell functions.[13][14][15]
Caption: Workflow for the proper reconstitution and storage of lyophilized IL-2.
Caption: Experimental workflow for determining IL-2 bioactivity using a CTLL-2 cell proliferation assay.
References
- 1. hiv-forschung.de [hiv-forschung.de]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2002000243A2 - Stabilized interleukin 2 - Google Patents [patents.google.com]
- 8. Recombinant Human IL-2 Heat Stable Agonist Protein, CF BT-002HS-010: R&D Systems [rndsystems.com]
- 9. immunservice.com [immunservice.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-2-IN-1 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IL-2-IN-1 in in vivo experiments. The information is designed to assist scientists and drug development professionals in identifying and resolving common issues encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound, like Interleukin-2 (IL-2), is a cytokine that plays a pivotal role in regulating the activities of white blood cells, particularly lymphocytes, which are essential for immunity.[1] It mediates its effects by binding to IL-2 receptors (IL-2R) expressed on the surface of these cells.[1] The primary functions of IL-2 in vivo include promoting the differentiation of T cells into effector and memory T cells, enhancing the cytotoxic activity of natural killer (NK) cells and cytotoxic T cells, and crucially, maintaining self-tolerance by supporting the function of regulatory T cells (Tregs).[1][2]
Q2: What are the main signaling pathways activated by this compound?
A2: this compound binding to its receptor initiates intracellular signaling through three primary pathways: the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway.[1][3] These pathways collectively regulate gene expression leading to T-cell proliferation, survival, and differentiation.[3][4]
Q3: What is the typical in vivo half-life of IL-2, and how might this affect my this compound experiments?
A3: Recombinant IL-2 has a very short serum half-life, often in the range of minutes to a couple of hours when administered intravenously.[5][6][7] This necessitates frequent administration or continuous infusion to maintain therapeutic levels.[5][6] If your this compound is a standard recombinant IL-2, you will need to consider a dosing schedule that accounts for this rapid clearance. Formulations designed for extended half-life, such as those complexed with antibodies or fused to larger proteins, may allow for less frequent dosing.[7][8]
Q4: Can this compound have paradoxical effects on the immune system?
A4: Yes, IL-2 has a dual role that can seem paradoxical. While it can stimulate effector T cells to fight infection and cancer, it is also crucial for the maintenance and function of regulatory T cells (Tregs), which suppress immune responses.[2][9] The net effect of this compound in your experiment will depend on the dose, the specific cell populations being targeted, and the overall immune context of the animal model. High doses may favor effector cell activation, while low doses can preferentially expand Tregs.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High Toxicity / Animal Morbidity | High-dose IL-2 administration is known to cause significant toxicity, including vascular leak syndrome and pulmonary edema.[10][11] | - Dose Reduction: Titrate down the dose of this compound to the minimum effective dose. - Alternative Administration Route: Consider subcutaneous or intraperitoneal injection, which can provide a slower release and lower peak concentration compared to intravenous injection.[5] - Combination Therapy: Investigate combining a lower dose of this compound with other agents that may synergize to achieve the desired effect with reduced toxicity. |
| Lack of Efficacy / No Observable Anti-Tumor Response | - Insufficient Dose or Dosing Frequency: The short half-life of IL-2 may lead to suboptimal exposure.[5][6] - Predominant Treg Expansion: IL-2 can expand immunosuppressive regulatory T cells, which may counteract the anti-tumor response.[9] - Tumor Microenvironment: The tumor may have developed resistance mechanisms, such as downregulation of IL-2 receptors on effector T cells.[12] | - Optimize Dosing Regimen: Increase the frequency of administration or consider a continuous infusion model to maintain therapeutic levels.[5] - Monitor Immune Cell Populations: Use flow cytometry to analyze the ratio of effector T cells to Tregs in the tumor and periphery. If Treg expansion is dominant, consider strategies to deplete or inhibit Tregs. - Combination Immunotherapy: Combine this compound with checkpoint inhibitors (e.g., anti-PD-1) to overcome T cell exhaustion.[13] |
| Variability in Experimental Results | - Inconsistent Drug Preparation/Handling: IL-2 is a protein that can be sensitive to storage conditions and handling.[14][15] - Biological Variability: Differences in the immune status of individual animals can lead to varied responses. | - Standardize Preparation: Ensure consistent reconstitution, storage, and handling of this compound for all experiments. Recombinant IL-2 has been shown to be stable for extended periods under proper clinical conditions.[14][15] - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Baseline Immune Profiling: If feasible, perform baseline immune cell profiling of animals before starting the experiment to identify and account for outliers. |
| Unexpected Immune Cell Population Changes | The pleiotropic nature of IL-2 affects multiple immune cell types, including NK cells, B cells, and various T cell subsets.[16][17] | - Comprehensive Immune Monitoring: Perform detailed immunophenotyping of splenocytes, lymph nodes, and tumor-infiltrating lymphocytes to understand the broad effects of this compound on the immune system. This can be achieved through multi-color flow cytometry.[18] |
Experimental Protocols
In Vivo T-cell Proliferation Assay
This protocol is adapted from studies assessing the in vivo bioactivity of IL-2 variants.[10]
-
Cell Preparation: Isolate CD8+ T cells from a donor mouse (e.g., Thy1.1-congenic). Label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Adoptive Transfer: Intravenously inject 2-3 million CFSE-labeled CD8+ T cells into recipient mice (e.g., Thy1.2-congenic).
-
This compound Administration: Administer this compound at the desired dose and route (e.g., daily intraperitoneal injections for 5 days). Include a vehicle control group (e.g., PBS).
-
Analysis: On day 6, harvest spleens from the recipient mice. Prepare single-cell suspensions and stain for T-cell markers (e.g., anti-CD8, anti-Thy1.1).
-
Flow Cytometry: Analyze the cells by flow cytometry. Proliferation of the adoptively transferred T cells is measured by the dilution of the CFSE signal within the gated Thy1.1+ CD8+ population.
Monitoring Immune Response to this compound
-
Sample Collection: At specified time points during the experiment, collect peripheral blood, spleen, and tumor tissue from treated and control animals.
-
Single-Cell Suspension: Prepare single-cell suspensions from the collected tissues. For tumors, this may involve mechanical dissociation and enzymatic digestion.
-
Antibody Staining: Stain the cells with a panel of fluorescently-labeled antibodies to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells (Foxp3+), NK cells (NK1.1+)).
-
Flow Cytometry Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of the different immune cell subsets. This will provide insight into how this compound is modulating the immune system.[19]
Visualizations
Caption: Simplified IL-2 signaling pathways.
Caption: Logical troubleshooting workflow.
References
- 1. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 2. Interleukin-2-Dependent Mechanisms of Tolerance and Immunity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Mechanism of interleukin-2 signaling: mediation of different outcomes by a single receptor and transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vivo administration of purified human interleukin 2. I. Half-life and immunologic effects of the Jurkat cell line-derived interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Sustained in vivo signaling by long-lived IL-2 induces prolonged increases of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and developing solutions for increasing the benefits of IL-2 treatment in tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting a natural conformational switch to engineer an Interleukin-2 superkine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reigniting hope in cancer treatment: the promise and pitfalls of IL-2 and IL-2R targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Interleukin 2 maintains biologic stability and sterility over prolonged time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity and therapeutic efficacy of high-dose interleukin 2. In vivo infusion of antibody to NK-1.1 attenuates toxicity without compromising efficacy against murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity and therapeutic efficacy of high-dose interleukin 2. In vivo infusion of antibody to NK-1.1 attenuates toxicity without compromising efficacy against murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring of interleukin-2 receptor (IL-2R) expression in vivo and studies on an IL-2R-directed immunosuppressive therapy of active and adoptive adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single-cell quantification of IL-2 response by effector and regulatory T cells reveals critical plasticity in immune response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating IL-2-Based Molecules in Animal Studies
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Interleukin-2 (IL-2) and its modified variants in preclinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on the potential side effects of these powerful immunomodulatory agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with recombinant human IL-2 (rhIL-2) in animal studies?
A1: High-dose rhIL-2 administration in animal models, including rats, mice, and dogs, is consistently associated with a range of toxicities. The most prominent of these is Vascular Leak Syndrome (VLS) , characterized by the extravasation of fluid and proteins from blood vessels into tissues, leading to edema, ascites, and pleural effusions.[1][2]
Other frequently observed side effects include:
-
Hematological Changes: Dose-dependent alterations in blood counts are common, including lymphocytosis, eosinophilia, neutrophilia, and thrombocytopenia.[1][3] Anemia has also been reported.[1]
-
Hepatotoxicity: Liver damage is a notable concern, with findings ranging from increased liver enzymes (transaminases) and hyperbilirubinemia to more severe histopathological changes like hepatocellular necrosis and lymphoid infiltration.[1][3]
-
General Clinical Signs: Animals may exhibit signs of systemic toxicity such as lethargy, vomiting, diarrhea, and weight loss.[4][5]
-
Renal Effects: Prerenal azotemia can occur, often secondary to VLS and hypotension.[1]
-
Histopathological Findings: Microscopic examination of tissues often reveals lymphocytic and eosinophilic infiltration in multiple organs, particularly the liver, lungs, and spleen.[1][3]
Q2: How do modified IL-2 molecules, such as 'no-alpha' muteins or PEGylated IL-2, aim to reduce toxicity?
A2: The primary goal of modifying the IL-2 molecule is to uncouple its therapeutic anti-tumor effects from its severe toxicities. This is often achieved by altering its interaction with the different subunits of the IL-2 receptor (IL-2R).
-
'No-alpha' IL-2 Muteins: These variants are engineered to have a reduced binding affinity for the high-affinity IL-2Rα chain (CD25), which is constitutively expressed on regulatory T cells (Tregs) and is also implicated in VLS.[6][7][8] By preferentially activating the intermediate-affinity IL-2Rβγ complex on effector T cells and Natural Killer (NK) cells, these muteins aim to enhance the anti-tumor immune response while mitigating Treg expansion and CD25-mediated side effects.[7][8] Preclinical studies in rats have shown that 'no-alpha' muteins can be better tolerated than wild-type IL-2, with fewer and less severe adverse effects at comparable doses.[6]
-
PEGylated IL-2: The attachment of polyethylene glycol (PEG) to the IL-2 molecule is a strategy to extend its plasma half-life, which allows for less frequent dosing.[4][9] This can potentially reduce the peak concentrations of IL-2 that are associated with acute toxicities.[9]
Q3: What are the key considerations when designing a preclinical toxicology study for an IL-2 based molecule?
A3: A well-designed toxicology study is crucial for assessing the safety profile of a novel IL-2 therapeutic. Key considerations include:
-
Animal Model Selection: The choice of species should be justified based on the relevance of the immune system and the cross-reactivity of the IL-2 variant. Rodents (mice, rats) are commonly used for initial studies, while larger animals like dogs or non-human primates may be used for later-stage, more comprehensive safety assessments.[1][4][5]
-
Dose Selection and Regimen: A dose-range finding study is essential to determine the maximum tolerated dose (MTD).[3] The dosing schedule (e.g., daily, weekly, continuous infusion) can significantly impact the toxicity profile.[1]
-
Endpoint Analysis: A comprehensive set of endpoints should be evaluated, including:
-
Clinical Observations: Daily monitoring for any changes in health, behavior, and body weight.
-
Hematology and Clinical Chemistry: Regular blood sampling to assess for changes in blood cell counts and organ function markers.
-
Gross Pathology and Organ Weights: A thorough examination of all organs at necropsy.
-
Histopathology: Microscopic examination of a full panel of tissues to identify any cellular changes.
-
-
Immunogenicity: The potential for the animal to develop anti-drug antibodies should be assessed, as this can impact both efficacy and safety.[3]
Troubleshooting Guides
Problem 1: High incidence of mortality in the high-dose group during a study with a novel IL-2 variant.
-
Possible Cause: The selected high dose may have exceeded the MTD, leading to severe, acute toxicities such as VLS.
-
Troubleshooting Steps:
-
Review Dose-Range Finding Data: Re-evaluate the data from your preliminary dose-range finding study to ensure the high dose was appropriately selected.
-
Consider a Dose De-escalation: If mortality is high, consider adding a lower dose group or adjusting the current high dose.
-
Refine the Dosing Schedule: A continuous infusion or more frequent, smaller bolus doses might be better tolerated than a single high-dose bolus.[1]
-
Supportive Care: Ensure animals have adequate hydration and nutritional support, as IL-2 toxicity can lead to anorexia and dehydration.
-
Monitor for Early Signs of Toxicity: Implement a more rigorous monitoring schedule to detect early signs of distress, allowing for humane euthanasia if necessary.
-
Problem 2: Unexpected hematological changes, such as severe lymphopenia, in a study designed to assess an IL-2 mutein that should expand lymphocytes.
-
Possible Cause: High doses of IL-2 can sometimes lead to an initial, transient lymphopenia due to the redistribution of lymphocytes from the circulation into tissues.
-
Troubleshooting Steps:
-
Time-Course Analysis: Collect blood samples at multiple time points after dosing to capture the dynamic changes in lymphocyte counts. An initial drop may be followed by a rebound and expansion.
-
Histopathological Correlation: Examine tissues (e.g., spleen, lymph nodes, liver, lungs) for evidence of lymphocyte infiltration, which would support the redistribution hypothesis.
-
Flow Cytometry Analysis: Use flow cytometry to characterize the lymphocyte subsets being affected. This can provide insights into whether specific populations are being depleted or are migrating to tissues.
-
Data Presentation
The following tables summarize quantitative data from representative preclinical studies of IL-2 and its variants.
Table 1: Hematological Findings in Rats Treated with Subcutaneous Recombinant Human IL-2 (rhIL-2) for 4 Weeks
| Parameter | Control (Placebo) | 0.03 mg/kg/day | 0.1 mg/kg/day | 0.3 mg/kg/day |
| White Blood Cells (10³/µL) | ||||
| - Male | 9.8 ± 1.5 | 12.1 ± 2.3 | 15.5 ± 3.1 | 20.1 ± 4.5 |
| - Female | 7.9 ± 1.2 | 9.8 ± 1.9 | 12.4 ± 2.8 | 16.7 ± 3.9 |
| Lymphocytes (10³/µL) | ||||
| - Male | 7.5 ± 1.2 | 9.2 ± 1.8 | 11.8 ± 2.5 | 15.3 ± 3.6 |
| - Female | 6.1 ± 1.0 | 7.6 ± 1.5 | 9.7 ± 2.2 | 12.9 ± 3.1 |
| Eosinophils (10³/µL) | ||||
| - Male | 0.2 ± 0.1 | 0.4 ± 0.2 | 0.8 ± 0.3 | 1.5 ± 0.6 |
| - Female | 0.1 ± 0.1 | 0.3 ± 0.1 | 0.6 ± 0.2 | 1.1 ± 0.4 |
| Red Blood Cells (10⁶/µL) | ||||
| - Male | 7.8 ± 0.4 | 7.6 ± 0.5 | 7.2 ± 0.6 | 6.8 ± 0.7 |
| - Female | 7.5 ± 0.3 | 7.3 ± 0.4 | 6.9 ± 0.5 | 6.5 ± 0.6 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data adapted from a study in Sprague-Dawley rats.[3][10]
Table 2: Organ Weight Changes in Rats Treated with Subcutaneous rhIL-2 for 4 Weeks
| Organ | Control (Placebo) | 0.03 mg/kg/day | 0.1 mg/kg/day | 0.3 mg/kg/day |
| Spleen (g) | ||||
| - Male | 0.65 ± 0.08 | 0.82 ± 0.11 | 1.15 ± 0.19 | 1.58 ± 0.27 |
| - Female | 0.51 ± 0.07 | 0.68 ± 0.09 | 0.98 ± 0.15 | 1.35 ± 0.22 |
| Liver (g) | ||||
| - Male | 11.2 ± 1.3 | 11.5 ± 1.5 | 12.1 ± 1.7 | 12.8 ± 1.9 |
| - Female | 8.9 ± 1.1 | 9.2 ± 1.2 | 9.9 ± 1.4 | 10.8 ± 1.6 |
| Lungs (g) | ||||
| - Male | 1.45 ± 0.18 | 1.51 ± 0.20 | 1.62 ± 0.23 | 1.75 ± 0.28 |
| - Female | 1.21 ± 0.15 | 1.27 ± 0.17 | 1.38 ± 0.19 | 1.52 ± 0.24 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data adapted from a study in Sprague-Dawley rats.[10]
Table 3: Hematological Findings in Sprague-Dawley Rats Treated with a 'No-Alpha' IL-2 Mutein for Three 5-Day Cycles
| Parameter | Control (Vehicle) | 600 U/kg | 6000 U/kg | 18,000 U/kg |
| White Blood Cells (10⁹/L) | 8.5 ± 1.7 | 9.1 ± 2.0 | 11.2 ± 2.5 | 14.8 ± 3.1 |
| Lymphocytes (10⁹/L) | 6.5 ± 1.4 | 7.0 ± 1.6 | 8.8 ± 2.1 | 11.5 ± 2.6 |
| Neutrophils (10⁹/L) | 1.5 ± 0.4 | 1.6 ± 0.5 | 1.8 ± 0.6 | 2.5 ± 0.8 |
| Eosinophils (10⁹/L) | 0.1 ± 0.05 | 0.1 ± 0.06 | 0.2 ± 0.08 | 0.3 ± 0.1 |
Data are presented as mean ± standard deviation at the end of the treatment period. *p < 0.05 compared to control. At 18,000 U/kg, injection site reactions were observed.[6]
Experimental Protocols
Key Experiment: Subacute Toxicology Study of a Modified IL-2 in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
-
Group 2: Low dose of modified IL-2
-
Group 3: Mid dose of modified IL-2
-
Group 4: High dose of modified IL-2
-
Recovery groups for vehicle control and high dose.
-
-
Administration: Daily subcutaneous or intravenous injections for 28 consecutive days.
-
Recovery Period: A subset of animals from the control and high-dose groups are observed for an additional 14-28 days without treatment to assess the reversibility of any findings.
3. In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed clinical observations performed daily.
-
Body Weights: Recorded weekly.
-
Food Consumption: Measured weekly.
4. Clinical Pathology:
-
Hematology: Blood samples collected at baseline, mid-study, and at termination. Parameters include complete blood counts with differentials.
-
Clinical Chemistry: Serum samples analyzed for markers of liver function (e.g., ALT, AST, bilirubin), kidney function (e.g., BUN, creatinine), and other relevant parameters.
5. Terminal Procedures:
-
Necropsy: All animals undergo a full gross pathological examination at the end of the study.
-
Organ Weights: Key organs (e.g., liver, spleen, kidneys, lungs, thymus) are weighed.
-
Histopathology: A comprehensive panel of tissues is collected, fixed in formalin, processed, and examined microscopically by a board-certified veterinary pathologist.
Visualizations
IL-2 Signaling Pathway
The diagram below illustrates the major signaling pathways activated by IL-2 upon binding to its receptor complex.
Caption: Simplified IL-2 signaling cascade.
Experimental Workflow for a Preclinical Toxicology Study
The following diagram outlines the typical workflow for conducting a preclinical toxicology study of an IL-2 based molecule.
References
- 1. Toxicity of human recombinant interleukin-2 in rats. Pathologic changes are characterized by marked lymphocytic and eosinophilic proliferation and multisystem involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogenesis of toxicity with human-derived interleukin-2 in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of subcutaneously administered recombinant human interleukin-2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Precision Engineered Interleukin-2 for Bolstering CD8+ T- and NK-cell Activity without Eosinophilia and Vascular Leak Syndrome in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and immunological effects of human recombinant interleukin-2 given by repetitive weekly infusion to normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human evaluation of a no-alpha interleukin–2 mutein: safety and preliminary pharmacodynamic and clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human evaluation of a no-alpha interleukin-2 mutein: safety and preliminary pharmacodynamic and clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
IL-2 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Interleukin-2 (IL-2) dose-response curve optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IL-2?
A1: Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the regulation of the immune system.[1][2] Its primary function is to stimulate the growth, differentiation, and survival of various lymphocyte subsets, including T cells and Natural Killer (NK) cells.[1][3] The biological activity of IL-2 is initiated by its binding to the IL-2 receptor (IL-2R) complex on the cell surface. This binding triggers a cascade of intracellular signaling pathways, most notably the JAK-STAT pathway, which leads to the phosphorylation of STAT5.[4][5][6] Phosphorylated STAT5 (pSTAT5) then translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and function.[6][7]
Q2: What are the different subunits of the IL-2 receptor and how do they affect signaling?
A2: The IL-2 receptor (IL-2R) is composed of three distinct subunits:
-
IL-2Rα (CD25): This is the low-affinity IL-2 binding subunit.[8]
-
IL-2Rβ (CD122): This subunit is crucial for signal transduction.[9]
-
IL-2Rγ (common gamma chain, CD132): This subunit is shared with other cytokine receptors and is also essential for signaling.[10][11]
These subunits can assemble in different combinations to form receptors with varying affinities for IL-2, which dictates the cellular response.[8]
| Receptor Complex | Subunits | Affinity for IL-2 | Primarily Found On |
| Low-affinity | IL-2Rα (CD25) | Low | Various immune cells |
| Intermediate-affinity | IL-2Rβ (CD122) + IL-2Rγ (CD132) | Intermediate | Memory T cells, NK cells |
| High-affinity | IL-2Rα (CD25) + IL-2Rβ (CD122) + IL-2Rγ (CD132) | High | Activated T cells, Regulatory T cells (Tregs) |
The high-affinity receptor is most efficient at binding and responding to low concentrations of IL-2.[8] Regulatory T cells (Tregs) constitutively express high levels of CD25, making them highly sensitive to low doses of IL-2.[12][13]
Q3: What is the difference in cellular response to high-dose versus low-dose IL-2?
A3: The dose of IL-2 dramatically influences which cell populations are activated, a key consideration in therapeutic applications.
| IL-2 Dose | Primary Responding Cells | Key Signaling Outcome | Therapeutic Application |
| Low-Dose | Regulatory T cells (Tregs) due to high CD25 expression.[14][15] | Preferential pSTAT5 signaling in Tregs, promoting their survival and suppressive function.[16] | Treatment of autoimmune and inflammatory diseases.[15][16] |
| High-Dose | Effector T cells (Teff) and Natural Killer (NK) cells.[15][17] | Strong pSTAT5 signaling leading to proliferation and enhanced cytotoxic activity.[1] | Cancer immunotherapy for diseases like metastatic melanoma and renal cell carcinoma.[17][18][19] |
Q4: What are the key readouts for an IL-2 dose-response curve?
A4: The most common and direct readout for IL-2 receptor engagement and signaling is the phosphorylation of STAT5 (pSTAT5). This can be quantitatively measured on a single-cell level using flow cytometry.[20][21][22] Other important readouts include:
-
Cell proliferation: Assessed by dye dilution assays (e.g., CFSE) or incorporation of nucleotide analogs (e.g., BrdU, EdU).
-
Expression of cell surface markers: Upregulation of activation markers like CD25 and CD69.[23]
-
Cytokine production: Measurement of downstream cytokine secretion (e.g., IFN-γ by effector T cells).
-
Cytotoxicity assays: For NK cells and cytotoxic T lymphocytes (CTLs), measuring their ability to kill target cells.[24]
Troubleshooting Guides
Q: Why am I seeing high variability or a poor signal-to-noise ratio in my pSTAT5 assay?
A: High variability in pSTAT5 assays can arise from several factors.
-
Inconsistent Cell Handling: Ensure all samples are treated identically. This includes consistent timing for stimulation, fixation, and permeabilization steps. Even minor delays can affect the pSTAT5 signal.
-
Suboptimal Reagent Concentrations: The concentration of IL-2, antibodies, and fixation/permeabilization buffers should be optimized for your specific cell type and experimental conditions.
-
Issues with Cell Viability: Poor cell viability can lead to inconsistent results. Ensure cells are healthy and not overly dense before starting the experiment. The IL-2-dependent cell line CTLL-2, for example, has high nutritional demands and may require frequent media changes.[25]
-
Inadequate Cytokine Starvation: For in vitro assays, cells should be starved of cytokines for a sufficient period before stimulation to reduce baseline pSTAT5 levels. A common protocol suggests a 2-day starvation period.[21]
-
Technical Issues with Flow Cytometry: Ensure proper instrument setup and compensation. Single-color controls are essential for accurate compensation, especially in multi-color panels.[26]
Q: My effector T cells are not proliferating in response to IL-2, even at high concentrations. What could be the problem?
A: A lack of proliferation in effector T cells could be due to several reasons.
-
Insufficient Initial Activation: IL-2 primarily acts as a T cell growth factor for activated T cells.[1] Naive T cells require an initial signal through their T cell receptor (TCR), for example, with anti-CD3 and anti-CD28 antibodies, to become responsive to IL-2 and upregulate the high-affinity IL-2 receptor.[27]
-
Presence of Suppressive Cell Types: A high proportion of Tregs in the culture can consume available IL-2 and actively suppress effector T cell proliferation.[28]
-
IL-2 Reagent Quality: Ensure the IL-2 reagent is active. Improper storage or handling, such as dissolving in an inappropriate buffer, can lead to loss of activity.[27] It's advisable to test new batches of IL-2 for bioactivity.[21]
-
Cell Culture Conditions: Ensure the cell culture medium contains all necessary supplements and that the cell density is optimal for proliferation.
Q: The dose-response curve has a very narrow dynamic range or is completely flat. How can I fix this?
A: A narrow or flat dose-response curve suggests an issue with the range of IL-2 concentrations tested or the assay conditions.
-
Inappropriate Dose Range: The concentrations of IL-2 used may be entirely in the saturation or sub-optimal phase of the curve.[29] A wide range of serial dilutions (e.g., from pg/mL to µg/mL) should be tested to capture the full sigmoidal curve.
-
Assay Incubation Time: The stimulation time may be too short or too long. For pSTAT5, stimulation is typically rapid, around 15 minutes.[21][26] For proliferation, a longer incubation of 2-3 days is usually required.[22]
-
Cellular Material: The cells being used may not be responsive to IL-2 or may have a very low number of IL-2 receptors.
-
Contaminants in the Test System: Contaminants in the culture media or the IL-2 preparation could be affecting the cellular response.[29]
Q: I am observing unexpected or contradictory results between different assays (e.g., pSTAT5 and proliferation). Why might this be happening?
A: Discrepancies between different functional readouts can occur and often highlight the complexity of IL-2 biology.
-
Different Signaling Thresholds: The level of IL-2 signaling required to induce pSTAT5 may be different from that required to drive cell cycle progression and proliferation. Some studies have shown that IL-2 can induce survival signals in Tregs without causing proliferation.[30]
-
Differential Regulation of Pathways: IL-2 activates multiple signaling pathways, including JAK-STAT, PI3K/Akt, and MAPK/ERK.[1][8][31] While pSTAT5 is a direct and rapid measure of JAK-STAT activation, proliferation is a downstream event that integrates signals from multiple pathways.
-
Influence of Other Cytokines or Factors: The experimental system may contain other cytokines or factors that could influence the cellular response, leading to results that are not solely dependent on the IL-2 dose.
Experimental Protocols
Protocol: Measurement of IL-2-induced STAT5 Phosphorylation by Flow Cytometry
This protocol is adapted from established methods for assessing IL-2 responsiveness in T cell subsets.[20][21][26][32]
1. Cell Preparation and Starvation: a. Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or your target T cell population. b. For in vitro studies with cell lines (e.g., CTLL-2) or previously cultured T cells, wash the cells to remove any existing cytokines and resuspend them in cytokine-free culture medium. c. Incubate the cells for at least 4 hours (overnight to 2 days is common for primary cells to establish a low baseline) at 37°C, 5% CO2.[21]
2. IL-2 Stimulation: a. Prepare serial dilutions of recombinant IL-2 in complete culture medium to cover a broad concentration range (e.g., 0.01 ng/mL to 100 ng/mL). Include an unstimulated control. b. Aliquot approximately 0.5-1 x 10^6 cells per condition into FACS tubes or a 96-well plate. c. Add the IL-2 dilutions to the corresponding cells and mix gently. d. Incubate for 15 minutes in a 37°C water bath.[26]
3. Fixation: a. Immediately stop the stimulation by adding a pre-warmed fixation buffer (e.g., BD Cytofix or 4% paraformaldehyde). b. Incubate for 10-15 minutes at 37°C. c. Wash the cells with staining buffer (e.g., PBS with 2% FBS).
4. Permeabilization: a. Permeabilize the cells by resuspending the cell pellet in ice-cold methanol (e.g., 90% methanol) and incubating on ice or at -20°C for at least 30 minutes.[20][21] Note: This step is critical for intracellular staining but can affect some surface markers. Test your surface stain antibodies for compatibility with methanol permeabilization.
5. Staining: a. Wash the cells thoroughly to remove the methanol. b. Stain with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3 for Treg identification) and intracellular pSTAT5 (pY694). c. Incubate for 30-60 minutes at room temperature in the dark. d. Wash the cells and resuspend in staining buffer for analysis.
6. Flow Cytometry Analysis: a. Acquire data on a flow cytometer that has been properly calibrated and compensated. b. Gate on your cell populations of interest (e.g., CD4+ T cells, Tregs) and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal for each IL-2 concentration. c. Plot the pSTAT5 MFI against the IL-2 concentration to generate the dose-response curve.
Visualizations
IL-2 Signaling Pathway
Caption: IL-2 receptor binding activates multiple downstream signaling pathways.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for analyzing pSTAT5 dose-response to IL-2 via flow cytometry.
References
- 1. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-2 activation of STAT5 requires the convergent action of tyrosine kinases and a serine/threonine kinase pathway distinct from the Raf1/ERK2 MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin-2 and STAT5 in regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-2 receptor - Wikipedia [en.wikipedia.org]
- 9. The IL-2 receptor complex: its structure, function, and target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoplasmic domains of the interleukin-2 receptor beta and gamma chains mediate the signal for T-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The interleukin-2 receptor gamma chain: its role in the multiple cytokine receptor complexes and T cell development in XSCID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Treg cells maintain selective access to IL-2 and immune homeostasis despite substantially reduced CD25 function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Responses of regulatory and effector T-cells to low-dose interleukin-2 differ depending on the immune environment after allogeneic stem cell transplantation [frontiersin.org]
- 15. Frontiers | Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Randomized study of high-dose and low-dose interleukin-2 in patients with metastatic renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. genextgenomics.com [genextgenomics.com]
- 20. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 22. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 23. Time-Dependent Regulation of IL-2R α-Chain (CD25) Expression by TCR Signal Strength and IL-2-Induced STAT5 Signaling in Activated Human Blood T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interleukin-2 Activity can be Fine-Tuned with Engineered Receptor Signaling Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Culture Academy [procellsystem.com]
- 26. bdbiosciences.com [bdbiosciences.com]
- 27. researchgate.net [researchgate.net]
- 28. Treg Selectively Control CD8+ T Cell Effector Pool Size via IL-2 Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 30. Distinct IL-2 Receptor Signaling Pattern in CD4+CD25+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dynamic roles for IL-2-STAT5 signaling in effector and regulatory CD4+ T cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Novel IL-2 Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of novel Interleukin-2 (IL-2) based immunotherapies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during preclinical and clinical research.
Troubleshooting Guide: Common Off-Target Effects
This guide provides a structured approach to identifying and addressing common off-target effects associated with IL-2-based therapies.
| Observed Issue | Potential Cause | Recommended Action |
| Severe flu-like symptoms (fever, chills, myalgia) | Systemic cytokine release induced by broad immune cell activation.[1][2] | - Monitor cytokine levels (e.g., TNF-α, IFN-γ) in plasma. - Reduce the dosage of the IL-2 therapeutic. - Consider co-administration of anti-inflammatory agents after careful evaluation of their impact on efficacy. |
| Vascular Leak Syndrome (VLS) / Capillary Leak Syndrome (CLS) | IL-2-mediated activation of endothelial cells and NK cells, leading to increased vascular permeability.[2][3][4] | - Immediately discontinue or significantly reduce the dose. - Provide supportive care, including fluid management and pressor support.[4] - Screen for biomarkers associated with endothelial activation. - Evaluate engineered IL-2 variants with reduced affinity for the IL-2Rα (CD25) subunit, which is expressed on endothelial cells.[5][6] |
| Expansion of Regulatory T cells (Tregs) | Preferential binding of the IL-2 therapeutic to the high-affinity IL-2Rαβγ complex, which is constitutively expressed on Tregs.[4][5][7] | - Assess the ratio of CD8+ effector T cells to Tregs using flow cytometry. - Utilize an IL-2 variant engineered to have reduced affinity for IL-2Rα ("no-alpha" muteins).[6][8] - Consider combination therapy with Treg-depleting agents.[9] |
| Pulmonary Edema | A common manifestation of VLS/CLS, resulting from fluid accumulation in the lungs.[3] | - Monitor respiratory function closely. - Administer diuretics and provide oxygen support as needed. - Follow the recommendations for managing VLS/CLS. |
| Hypotension | A key symptom of VLS/CLS due to the shift of fluid from the intravascular to the extravascular space.[3][4] | - Monitor blood pressure frequently. - Administer intravenous fluids and vasopressors as required.[4] - Adhere to the management strategies for VLS/CLS. |
| Renal Dysfunction | Decreased renal perfusion secondary to hypotension and VLS/CLS.[2] | - Monitor serum creatinine and urine output. - Ensure adequate hydration and manage hypotension aggressively. |
| Neurotoxicity (confusion, disorientation) | Can be a consequence of VLS/CLS leading to cerebral edema or direct effects of cytokines on the central nervous system.[3] | - Perform regular neurological assessments. - Manage underlying causes such as VLS/CLS. - Consider imaging studies to rule out other CNS pathologies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the severe toxicity of high-dose IL-2 therapy?
A1: The primary driver of high-dose IL-2 toxicity is the induction of a systemic inflammatory response, leading to Capillary Leak Syndrome (CLS), also known as Vascular Leak Syndrome (VLS).[2][3][4] This is mediated by the activation of various immune cells, including NK cells and eosinophils, and the subsequent release of pro-inflammatory cytokines that increase vascular permeability.[3] This leads to fluid leakage from blood vessels into tissues, causing hypotension, edema, and organ dysfunction.[3][4]
Q2: How do engineered IL-2 variants ("muteins") aim to reduce off-target effects?
A2: Engineered IL-2 variants, often referred to as "muteins" or "no-alpha" IL-2, are designed to have a modified affinity for the different subunits of the IL-2 receptor.[6][8] The high-affinity IL-2 receptor (IL-2Rαβγ), which includes the CD25 subunit, is constitutively expressed on regulatory T cells (Tregs).[5] By reducing the binding affinity to CD25, these variants aim to preferentially activate effector T cells and NK cells (which primarily express the intermediate-affinity IL-2Rβγ) over immunosuppressive Tregs.[5][8] This selective activation is intended to enhance the anti-tumor response while minimizing the expansion of Tregs and reducing the risk of VLS, as CD25 is also expressed on vascular endothelial cells.[6]
Q3: What is the rationale for combining IL-2 based therapies with other treatments like checkpoint inhibitors?
A3: Combining IL-2 therapies with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is based on the principle of synergistic anti-tumor activity.[9][10] IL-2 promotes the proliferation and activation of effector T cells, while checkpoint inhibitors block the negative regulatory signals that dampen T cell function within the tumor microenvironment.[10] This combination can lead to a more robust and sustained anti-tumor immune response.
Q4: Can intralesional administration of IL-2 reduce systemic toxicity?
A4: Yes, intralesional injection of IL-2 is a strategy to deliver high concentrations of the cytokine directly to the tumor site, thereby maximizing local anti-tumor effects while minimizing systemic exposure and associated side effects.[11] This approach has shown promise in treating localized tumors, such as melanoma and cutaneous squamous cell carcinoma, with good tolerability and fewer severe adverse events compared to systemic high-dose therapy.[11]
Key Experimental Protocols
Protocol 1: In Vitro Assessment of T Cell Activation and Proliferation
Objective: To evaluate the on-target (effector T cells) and off-target (Tregs) activation and proliferation induced by an IL-2 therapeutic.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ and CD8+ T cells using magnetic-activated cell sorting (MACS).
-
Culture the enriched T cell populations in complete RPMI-1640 medium.
-
Label the cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).
-
Stimulate the cells with anti-CD3/CD28 antibodies to mimic T cell receptor activation.
-
Treat the stimulated cells with a dose range of the IL-2 therapeutic or a control (e.g., wild-type IL-2).
-
After 3-5 days of incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8, CD25, FoxP3).
-
Analyze the samples by flow cytometry to quantify the proliferation (dye dilution) and activation (marker expression) of effector T cells (CD8+) and regulatory T cells (CD4+CD25+FoxP3+).
Protocol 2: Cytotoxicity Assay
Objective: To determine the ability of an IL-2 therapeutic to enhance the cytotoxic function of NK cells and CD8+ T cells against tumor cells.
Methodology:
-
Culture a target tumor cell line (e.g., a melanoma or renal cell carcinoma line).
-
Label the target cells with a release agent (e.g., Calcein-AM or Chromium-51).
-
Isolate effector cells (NK cells or CD8+ T cells) from PBMCs.
-
Pre-treat the effector cells with the IL-2 therapeutic or control for a specified period (e.g., 24-48 hours) to induce activation.
-
Co-culture the activated effector cells with the labeled target cells at various effector-to-target (E:T) ratios.
-
After a 4-hour incubation, collect the supernatant.
-
Measure the amount of release agent in the supernatant using a fluorescence plate reader or a gamma counter.
-
Calculate the percentage of specific lysis to determine the cytotoxic activity.
Data Summary Tables
Table 1: Receptor Binding Affinity of Wild-Type IL-2 vs. Engineered Variants
| Molecule | Binding Affinity to IL-2Rα (CD25) | Binding Affinity to IL-2Rβγ | Preferential Target Cell Population | Associated Toxicity Profile |
| Wild-Type IL-2 | High | Intermediate | Tregs, Activated T cells, NK cells, Endothelial cells | High (VLS, Treg expansion) |
| "No-alpha" IL-2 Variant | Abolished/Reduced | Maintained/Enhanced | Effector T cells, NK cells | Reduced (Lower risk of VLS and Treg expansion) |
Table 2: Clinical Response and Toxicity of Different IL-2 Formulations
| Therapeutic | Indication | Overall Response Rate (ORR) | Common Grade 3/4 Toxicities |
| High-Dose Aldesleukin (Proleukin) | Metastatic Melanoma, mRCC | 15-20% | Capillary Leak Syndrome, Hypotension, Renal Dysfunction, Dyspnea[2][4] |
| Bempegaldesleukin (NKTR-214) + Nivolumab | Metastatic Melanoma (Phase 3 data did not meet primary endpoints)[12] | Not specified | Not specified |
| Hu14.18-IL2 (Immunocytokine) | Recurrent/Refractory Neuroblastoma | ~16% | VLS-related complications[4] |
| Intralesional IL-2 | Periocular cSCC | 80% (in a small case series)[11] | Local injection site reactions, flu-like symptoms[11] |
Visualizations
Caption: IL-2 signaling through its receptor complex and downstream pathways.
Caption: Workflow for assessing T cell activation and proliferation.
References
- 1. oncolink.org [oncolink.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. High-dose interleukin-2 therapy related adverse events and implications on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 5. Immunomodulatory Effects of IL-2 and IL-15; Implications for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. mdpi.com [mdpi.com]
- 8. First-in-human evaluation of a no-alpha interleukin-2 mutein: safety and preliminary pharmacodynamic and clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reigniting hope in cancer treatment: the promise and pitfalls of IL-2 and IL-2R targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Scalpel to Syringe: Intralesional Interleukin-2-Based Therapy is Effective for Locally Advanced Periocular Cutaneous Squamous Cell Carcinoma | springermedizin.de [springermedizin.de]
- 12. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-2-IN-1 Therapeutic Development
Welcome to the technical support center for IL-2-IN-1 therapeutic development. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with wild-type IL-2 therapy that this compound (engineered IL-2) therapeutics aim to overcome?
A1: Wild-type high-dose IL-2 (HD IL-2) therapy, while effective for a subset of patients with metastatic melanoma and renal cell carcinoma, is limited by three main challenges that engineered IL-2 therapeutics seek to address:
-
Severe Toxicity: HD IL-2 is associated with significant side effects, most notably capillary leak syndrome (CLS), which can lead to fluid accumulation in tissues, hypotension, and organ dysfunction.[1][2][3] This toxicity requires experienced clinical management and limits the patient population eligible for treatment.[3][4]
-
Short Half-Life: Recombinant IL-2 has a very short serum half-life, often less than 30 minutes, necessitating frequent high-dose administrations to maintain therapeutic levels.[1][5][6]
-
Pleiotropic and Contradictory Effects: IL-2 has a dual role in the immune system. It activates anti-tumor effector cells like CD8+ T cells and Natural Killer (NK) cells, but it also potently stimulates immunosuppressive regulatory T cells (Tregs).[7][8] Tregs express the high-affinity IL-2 receptor (IL-2Rαβγ) and can dampen the desired anti-tumor response, especially at low IL-2 doses.[7][8]
Q2: My engineered IL-2 mutein shows reduced efficacy in vivo compared to the wild-type IL-2 fusion protein, despite selectively expanding CD8+ T cells and NK cells in vitro. What could be the cause?
A2: This is a known challenge. While the primary strategy of many IL-2 muteins is to reduce binding to the IL-2Rα (CD25) to avoid Treg expansion, some studies have shown that this can unexpectedly decrease overall anti-tumor efficacy.[7][9] Potential reasons include:
-
Importance of CD25+ Effector T Cells: The strategy of avoiding CD25 may inadvertently neglect the stimulation of recently activated, tumor-specific effector T cells that also upregulate CD25.[1][10] These cells are crucial for the anti-tumor response.
-
Role of Fcγ Receptor (FcγR) Function: For IL-2 muteins fused to an Fc domain, modifications to FcγR function can have unexpected effects on T cell subset depletion and tumor growth, potentially leading to reduced efficacy.[7][9]
-
Suboptimal Biodistribution: Even with tumor-targeting antibodies, the high affinity of IL-2 for its receptor on immune cells can sometimes dominate over the antibody-antigen interaction, preventing sufficient localization at the tumor site.[7]
Q3: How does the IL-2 receptor affinity dictate the cellular response, and how is this exploited in this compound design?
A3: The cellular response to IL-2 is dictated by the composition of the IL-2 receptor (IL-2R) subunits on the cell surface:
-
High-Affinity Receptor (IL-2Rαβγ): Composed of α (CD25), β (CD122), and γ (CD132) chains. It binds IL-2 with very high affinity (Kd ≈ 10-11 M).[11] This receptor is constitutively expressed at high levels on Tregs, making them highly responsive to low concentrations of IL-2.[8]
-
Intermediate-Affinity Receptor (IL-2Rβγ): Composed of the β and γ chains. It binds IL-2 with a lower affinity (Kd ≈ 10-9 M).[11] This receptor is primarily expressed on memory CD8+ T cells and NK cells.[5]
-
Low-Affinity Receptor (IL-2Rα): The α chain alone binds IL-2 with low affinity (Kd ≈ 10-8 M) and does not signal independently.[11]
This compound therapeutics exploit these differences. By introducing mutations that disrupt IL-2's binding to the IL-2Rα subunit, these "non-alpha" IL-2 variants are designed to preferentially activate the intermediate-affinity receptor on CD8+ T cells and NK cells, while avoiding the stimulation of Tregs.[5][10]
IL-2 Signaling Pathway
Caption: IL-2 binding to its receptor complex activates multiple downstream signaling pathways.
Troubleshooting Guides
Problem 1: High Toxicity and Capillary Leak Syndrome (CLS) Observed in Preclinical Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| NK Cell Overactivation | Studies show that depletion of NK cells can reduce CLS severity without compromising the T-cell-mediated anti-tumor efficacy.[1][12] In your model, co-administer an NK cell-depleting antibody (e.g., anti-NK1.1). | Attenuation of toxicity markers (e.g., reduced weight loss, pulmonary edema) while preserving anti-tumor activity. |
| Binding to Endothelial Cells | A toxin motif in IL-2 has been proposed to bind directly to vascular endothelial cells, causing damage.[1][2] This is difficult to mitigate without re-engineering the molecule. Focus on dose optimization to find a therapeutic window. | Identification of a dose that minimizes toxicity while retaining efficacy. |
| Broad Cytokine Storm | High-dose IL-2 can induce a "cytokine storm" from various immune cells.[8] Analyze serum from treated animals for a panel of inflammatory cytokines (e.g., IFN-γ, TNF-α) to confirm. | Understanding the cytokine profile can help guide strategies, such as combination with agents that block key inflammatory cytokines, though this may also impact efficacy. |
Problem 2: Poor Pharmacokinetics (PK) / Short Half-Life of IL-2 Fusion Protein
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Clearance | Unmodified IL-2 is cleared rapidly by the kidneys.[8] Your fusion protein may be too small or lack a half-life extension moiety. | |
| 1. Fc Fusion: Fuse the IL-2 variant to an IgG Fc domain (human or mouse). This leverages the neonatal Fc receptor (FcRn) recycling pathway to extend serum half-life.[7] | A significant increase in serum half-life, allowing for less frequent dosing. | |
| 2. PEGylation: Covalently attach polyethylene glycol (PEG) chains to the IL-2 molecule. This increases the hydrodynamic radius, reducing renal clearance.[1][2] | A "prodrug" effect where active IL-2 is slowly released, providing sustained exposure. | |
| Immunogenicity | The engineered protein may be generating anti-drug antibodies (ADAs), leading to rapid clearance.[7] | |
| Perform an ADA assay using serum from long-term treated animals. | Detection of ADAs would confirm immunogenicity as a cause of poor PK. This may require re-engineering the protein to remove immunogenic epitopes. |
Quantitative Data Summary
The following tables summarize clinical response rates for high-dose IL-2 and preclinical data for select engineered IL-2 variants.
Table 1: Clinical Efficacy of High-Dose (HD) IL-2 (Aldesleukin)
| Cancer Type | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Source |
| Metastatic Renal Cell Carcinoma | 255 | 14% | 5% | 9% | [2] |
| Metastatic Melanoma | 270 | 16% | 6% | 10% | [1][2] |
Table 2: Preclinical Efficacy of an IL-2/anti-IL-2 Antibody Complex
| Model | Treatment Group | IL-2 Dose Comparison | Outcome | Source |
| B16-F10 Melanoma | IL-2/S4B6 Antibody Complex | ~40x less IL-2 administered | Superior tumor growth control | [7] |
Key Experimental Protocols
Protocol 1: In Vitro T Cell and NK Cell Activation Assay
Objective: To determine the specific activity and cellular preference of an engineered IL-2 variant compared to wild-type IL-2.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate specific cell populations (CD8+ T cells, CD4+ T cells, NK cells) using magnetic-activated cell sorting (MACS) kits.
-
Cell Culture: Culture the isolated cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Stimulation: Plate the cells and treat with a serial dilution of the this compound therapeutic or wild-type IL-2. Include an unstimulated control.
-
Proliferation Analysis (72-96 hours):
-
Add a proliferation dye (e.g., CFSE) to cells before stimulation. After incubation, measure dye dilution by flow cytometry.
-
Alternatively, add BrdU or ³H-thymidine for the last 18 hours of culture and measure incorporation.
-
-
STAT5 Phosphorylation Analysis (15-30 minutes):
-
After a short stimulation period, fix and permeabilize the cells.
-
Stain with a fluorescently-labeled antibody against phosphorylated STAT5 (pSTAT5) and cell surface markers (e.g., CD8, CD4, CD56, CD25, FoxP3).
-
Analyze pSTAT5 levels in each cell subset (e.g., CD8+ T cells, Tregs) by flow cytometry. This provides a direct measure of IL-2 receptor signaling.
-
Protocol 2: In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy and toxicity of an this compound therapeutic in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Inject a murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[7][9]
-
Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups: vehicle control, wild-type IL-2, and the this compound therapeutic at various doses. Administer treatment via a clinically relevant route (e.g., intravenous, intraperitoneal) on a defined schedule.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity: Monitor body weight, clinical signs of distress (e.g., ruffled fur, hunched posture), and signs of CLS (e.g., peripheral edema).[3]
-
Survival: Monitor mice until tumors reach a predetermined endpoint size or other humane endpoints are met.
-
-
Pharmacodynamic (PD) Analysis: At specified time points, collect blood and tissues (tumor, spleen, lymph nodes) to:
-
Analyze the frequency and activation status of immune cell populations (CD8+ T cells, NK cells, Tregs) by flow cytometry.
-
Measure serum cytokine levels to assess for systemic immune activation.
-
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating a novel IL-2 therapeutic.
References
- 1. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 2. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mdpi.com [mdpi.com]
- 7. The challenges and molecular approaches surrounding interleukin-2-based therapeutics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and developing solutions for increasing the benefits of IL-2 treatment in tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 【Inspiring Target】IL-2: from signaling pathways to therapeutic potential in tumors and autoimmune diseases | ACROBiosystems [es.acrobiosystems.com]
- 12. Toxicity and therapeutic efficacy of high-dose interleukin 2. In vivo infusion of antibody to NK-1.1 attenuates toxicity without compromising efficacy against murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
IL-2-IN-1 Experimental Variability & Solutions: A Technical Support Center
Welcome to the technical support center for IL-2-IN-1, a next-generation Interleukin-2 (IL-2) variant designed for enhanced therapeutic potential. This resource is intended for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this novel molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
| Problem/Observation | Potential Cause | Recommended Solution |
| Inconsistent Bioactivity Between Experiments | Reagent Instability: Improper storage or handling of this compound can lead to loss of activity. Cytokines are sensitive to degradation.[1][2] | - Aliquot this compound upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles.[1] - Use reconstituted cytokine solutions promptly.[3] |
| Cell Culture Variability: Passage number, cell density, and health of target cells can significantly impact results. | - Use cells within a consistent and low passage number range. - Ensure consistent seeding densities for all experiments. - Regularly check cell viability. | |
| Low STAT5 Phosphorylation Signal | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong signaling response. | - Perform a dose-response titration to determine the optimal concentration for your specific cell type. |
| Incorrect Staining Protocol: Issues with fixation, permeabilization, or antibody clones can lead to poor signal.[4][5] | - Use a validated phosphoflow cytometry protocol. - Ensure the Foxp3 staining buffer does not quench the pSTAT5 signal if co-staining.[4][5] | |
| High Variability in T Cell Proliferation Assays | Inconsistent Cell Stimulation: The initial activation of T cells can be a major source of variability. | - Standardize the method and duration of T cell activation (e.g., anti-CD3/CD28 beads or antibodies). |
| Assay Readout Timing: The timing of the proliferation measurement can affect the results. | - Establish a consistent time point for assessing proliferation (e.g., 72 hours post-stimulation). | |
| Discrepancy Between pSTAT5 Signal and Proliferation | Differential Signaling Thresholds: The level of IL-2 signaling required to induce proliferation may be higher than that for initial STAT5 phosphorylation.[6] | - Analyze both endpoints in parallel to characterize the full biological response. - Consider that some IL-2 variants can induce STAT5 phosphorylation without leading to robust proliferation.[6] |
| Unexpected In Vivo Toxicity or Cytokine Storm | High Dose or Frequent Dosing: Engineered IL-2 variants can still induce toxicity, especially at high concentrations.[7] | - Conduct dose-ranging studies to identify the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity. - Consider less frequent dosing schedules. |
| Activation of Off-Target Cells: The this compound may be activating unintended cell populations, leading to a systemic inflammatory response. | - Analyze the biodistribution and cellular targets of this compound in vivo. - Consider co-administration of immunosuppressive agents in preclinical models if justified.[8] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from wild-type IL-2?
This compound is a genetically engineered variant of Interleukin-2. While the exact modifications are proprietary, it is designed to have an improved therapeutic window compared to wild-type IL-2 by modulating its interaction with the different subunits of the IL-2 receptor (IL-2Rα [CD25], IL-2Rβ [CD122], and the common gamma chain [γc/CD132]). These modifications often aim to bias the signaling towards effector T cells and Natural Killer (NK) cells over regulatory T cells (Tregs) to enhance anti-tumor immunity, or vice-versa for treating autoimmune diseases.[9][10][11]
2. How should I store and handle this compound?
Proper handling is critical for maintaining the bioactivity of this compound. Lyophilized protein should be stored at -20°C or -80°C.[3] Upon reconstitution, it is recommended to aliquot the solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[1] Reconstituted cytokines stored at 2-8°C are generally stable for a limited time.[3]
3. What are the key in vitro assays to characterize the activity of this compound?
The primary in vitro assays for characterizing this compound include:
-
STAT5 Phosphorylation Assay: Measures the immediate downstream signaling event upon IL-2 receptor engagement.[12][13][14]
-
Cell Proliferation Assay: Assesses the biological effect of this compound on the growth of target immune cells (e.g., T cells, NK cells).[15]
-
Receptor Binding Assays: Determines the binding affinity of this compound to the different IL-2 receptor subunits.
-
Cytokine Release Assays: Measures the release of other cytokines from immune cells upon stimulation with this compound.[16]
4. How do I interpret differential responses between CD8+ effector T cells and regulatory T cells (Tregs)?
IL-2 has a dual role, promoting the activity of both pro-inflammatory effector T cells and anti-inflammatory Tregs. This compound is likely designed to preferentially stimulate one population over the other. A higher response in CD8+ T cells compared to Tregs would suggest a bias towards an anti-tumor effect. Conversely, a preferential expansion of Tregs would be desirable for autoimmune therapies. This differential response is a key feature of engineered IL-2 molecules.
5. What are the common causes of experimental variability when working with cytokines like this compound?
Common sources of variability in cytokine research include:
-
Reagent Quality and Handling: Purity, stability, and proper storage of the cytokine.[1][2]
-
Cellular Factors: The type, origin, passage number, and health of the cells used in assays.
-
Assay Conditions: Incubation times, cell densities, and media components.
-
Technical Execution: Pipetting accuracy and consistency in experimental procedures.
Key Experimental Protocols
Protocol 1: In Vitro STAT5 Phosphorylation Assay by Flow Cytometry
This protocol details the measurement of this compound-induced STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
This compound
-
Recombinant human IL-2 (as a control)
-
RPMI 1640 medium with 10% FBS
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD25, Foxp3, and phosphorylated STAT5 (pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood. Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Stimulation:
-
Add this compound or control IL-2 at various concentrations to the cell suspension.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation: Immediately after incubation, fix the cells by adding Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize by adding Permeabilization Buffer and incubating for 30 minutes at room temperature.
-
Staining:
-
Wash the cells and then add the antibody cocktail (anti-CD3, CD4, CD8, CD25, Foxp3, and pSTAT5).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Acquisition: Wash the cells and resuspend in flow cytometry staining buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on different T cell populations (e.g., CD4+Foxp3+ Tregs, CD8+ T cells) and quantify the median fluorescence intensity (MFI) of pSTAT5.
Protocol 2: T Cell Proliferation Assay
This protocol describes a method to assess the proliferative capacity of T cells in response to this compound.
Materials:
-
Human T cells (isolated or within PBMCs)
-
CellTrace™ Violet or CFSE dye
-
T cell activation beads (e.g., anti-CD3/CD28)
-
This compound
-
Recombinant human IL-2 (as a control)
-
Complete RPMI 1640 medium
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend T cells at 1 x 10^6 cells/mL in PBS.
-
Add CellTrace™ Violet or CFSE to the recommended final concentration.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete medium.
-
-
Cell Culture:
-
Wash the labeled cells and resuspend in complete medium.
-
Plate the cells in a 96-well plate at 1 x 10^5 cells/well.
-
-
Stimulation:
-
Add T cell activation beads at the recommended ratio.
-
Add a titration of this compound or control IL-2 to the wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Analysis:
-
Harvest the cells and stain with antibodies for T cell markers (e.g., CD4, CD8) if using PBMCs.
-
Acquire data on a flow cytometer.
-
Analyze the proliferation by gating on the T cell populations and assessing the dilution of the proliferation dye.
-
Visualizing Key Processes
Caption: Simplified IL-2 signaling pathway initiated by this compound.
Caption: Experimental workflow for the STAT5 phosphorylation assay.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. Formulation and stability of cytokine therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the Threshold IL-2 Signal Required for Induction of Selective Treg Cell Responses Using Engineered IL-2 Muteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoregulatory therapy strategies that target cytokine storms in patients with COVID-19 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineering cytokines for cancer immunotherapy: a systematic review [frontiersin.org]
- 10. Engineering Strategies for Immunomodulatory Cytokine Therapies – Challenges and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering cytokines for cancer immunotherapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiparametric flow cytometric analysis of signal transducer and activator of transcription 5 phosphorylation in immune cell subsets in vitro and following interleukin-2 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Technical Support Center: Refining IL-2-IN-1 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-2-IN-1, a potent inhibitor of Interleukin-2 (IL-2) signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-2 (IL-2).[1][2] Its primary mechanism of action is the disruption of the IL-2 signaling pathway, which is crucial for the proliferation and activation of various immune cells, including T cells, B cells, and Natural Killer (NK) cells. By interfering with this pathway, this compound can modulate immune responses.
Q2: What are the known IC50 values for this compound?
A2: this compound has been shown to have an IC50 value of 1978 nM for IL-2 inhibition. It also exhibits antiproliferative activities with IC50 values of 340 nM for human peripheral blood mononuclear cells (PBMCs) and 1266 nM for rat PBMCs.
Q3: What are the key signaling pathways affected by this compound?
A3: IL-2 signals through a receptor complex composed of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). Inhibition by this compound is expected to impact downstream signaling cascades, primarily the JAK-STAT pathway (specifically JAK1/JAK3 and STAT5), the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can reduce its activity. Store the stock solution at -20°C or -80°C. For cell culture experiments, dilute the stock solution to the desired final concentration in your culture medium immediately before use.
Q5: What are the expected effects of this compound on T cell populations?
A5: By inhibiting IL-2 signaling, this compound is expected to suppress the proliferation and activation of effector T cells (Teff). It may also impact the survival and function of regulatory T cells (Tregs), which are dependent on IL-2. The precise effect will depend on the concentration of this compound used and the specific T cell subset being studied.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell viability/proliferation assays | Inhibitor concentration is suboptimal (too high or too low). | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a broad range of concentrations around the known IC50 values. |
| Cell density is not optimal. | Ensure you are using a consistent and appropriate cell seeding density for your assay. Cell density can influence the apparent potency of an inhibitor. | |
| Inhibitor stability or solubility issues. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final solvent concentration in the culture medium is low and does not affect cell viability. | |
| High background signal in ELISA or other immunoassays | Non-specific binding of antibodies. | Optimize blocking steps and antibody concentrations. Use a different blocking buffer if necessary. |
| Insufficient washing. | Increase the number and duration of wash steps between antibody incubations. | |
| Low signal in Western blot for phosphorylated proteins (e.g., pSTAT5) | Ineffective inhibition of the signaling pathway. | Confirm that the cells were pre-incubated with this compound for a sufficient time before stimulation with IL-2. Optimize the IL-2 stimulation time and concentration. |
| Rapid dephosphorylation of target proteins. | Use phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your target proteins. | |
| Poor antibody quality. | Use a validated antibody specific for the phosphorylated form of your target protein. Run positive and negative controls to ensure antibody performance. | |
| Unexpected off-target effects | Inhibitor may be affecting other kinases or signaling pathways. | Be aware of potential off-target effects common to kinase inhibitors.[3][4][5][6] If unexpected phenotypes are observed, consider using orthogonal approaches to confirm that the observed effect is due to IL-2 pathway inhibition. This could include using another IL-2 inhibitor with a different chemical structure or using genetic approaches like siRNA to knockdown components of the IL-2 signaling pathway. |
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | Value | Cell Type |
| IC50 (IL-2 Inhibition) | 1978 nM | - |
| IC50 (Antiproliferative) | 340 nM | Human PBMC |
| IC50 (Antiproliferative) | 1266 nM | Rat PBMC |
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol outlines a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Recombinant human IL-2
-
This compound
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 x 10^5 cells/well in a 96-well U-bottom plate.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Stimulate the cells with PHA (e.g., 1-5 µg/mL) or plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies, along with recombinant human IL-2 (e.g., 10-100 U/mL).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on T-cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
Measurement of STAT5 Phosphorylation by Flow Cytometry
This protocol describes how to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation.
Materials:
-
Isolated T cells or PBMCs
-
RPMI-1640 medium (serum-free for starvation)
-
Recombinant human IL-2
-
This compound
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm/Wash Buffer
-
Fluorescently labeled anti-pSTAT5 (pY694) antibody
-
Fluorescently labeled antibodies for cell surface markers (e.g., CD3, CD4)
-
Flow cytometer
Procedure:
-
Isolate T cells or use PBMCs.
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours at 37°C to reduce basal STAT5 phosphorylation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Aliquot cells into FACS tubes.
-
Add this compound at desired concentrations and pre-incubate for 1-2 hours at 37°C. Include a vehicle control.
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 U/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Immediately fix the cells by adding pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding Phosflow Perm/Wash Buffer and incubate for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Stain with fluorescently labeled anti-pSTAT5 antibody and cell surface marker antibodies for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on the T-cell population of interest and measuring the median fluorescence intensity (MFI) of pSTAT5.
Mandatory Visualizations
Caption: IL-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Analysis of Next-Generation IL-2 Muteins for Cancer Immunotherapy
A note on the requested comparison: This guide provides a comparative analysis of several leading next-generation Interleukin-2 (IL-2) muteins in clinical development. Initial searches for a specific molecule designated "IL-2-IN-1" did not yield publicly available data. Therefore, this guide focuses on a selection of well-documented IL-2 muteins to provide a comprehensive and data-supported comparison for researchers, scientists, and drug development professionals.
Introduction
High-dose Interleukin-2 (IL-2) was one of the earliest approved immunotherapies, demonstrating the potential to induce durable responses in metastatic melanoma and renal cell carcinoma. However, its therapeutic window is limited by a short half-life and severe toxicities, primarily driven by its interaction with the high-affinity IL-2 receptor α-chain (CD25), which is constitutively expressed on immunosuppressive regulatory T cells (Tregs). To overcome these limitations, a new generation of IL-2 variants, or "muteins," has been engineered. These molecules are designed to preferentially activate the intermediate-affinity IL-2 receptor (composed of β and γ chains, CD122/CD132), which is predominantly expressed on effector CD8+ T cells and Natural Killer (NK) cells, thereby shifting the balance towards a productive anti-tumor immune response while minimizing the expansion of Tregs and reducing toxicity.
This guide compares several leading IL-2 muteins: Bempegaldesleukin (NKTR-214) , Nemvaleukin alfa (ALKS 4230) , THOR-707 (SAR444245) , and MDNA11 .
Mechanism of Action and Signaling Pathway
The primary goal of IL-2 mutein engineering is to bias signaling towards the IL-2Rβγ heterodimer, which promotes the expansion and activation of CD8+ T cells and NK cells, while avoiding the IL-2Rαβγ high-affinity receptor that is crucial for Treg expansion and is implicated in vascular leak syndrome.[1][2] This biased engagement leads to the downstream activation of the JAK-STAT signaling pathway, primarily STAT5, which is critical for the proliferation and effector function of these cytotoxic lymphocytes.[3][4]
Caption: Figure 1: IL-2 Receptor Signaling Pathways
Comparative Data of IL-2 Muteins
The following tables summarize key characteristics and available performance data for the selected IL-2 muteins.
| Molecule | Company | Mechanism of Action | Key Features |
| Bempegaldesleukin (NKTR-214) | Nektar Therapeutics | Pro-drug of PEGylated IL-2. Six PEG chains are attached to IL-2, sterically hindering binding to IL-2Rα. The PEG chains slowly release in vivo to generate active IL-2 species.[5] | CD122-preferential; designed for sustained signaling.[6] |
| Nemvaleukin alfa (ALKS 4230) | Mural Oncology (formerly Alkermes) | Fusion protein of circularly permuted IL-2 and the extracellular domain of IL-2Rα. This design is intended to sterically block interaction with CD25 on cells.[7][8] | Selective for the intermediate-affinity IL-2R, aiming for minimal Treg expansion.[9] |
| THOR-707 (SAR444245) | Sanofi | A precisely PEGylated IL-2, where the PEG chain is attached to a non-natural amino acid. This modification is designed to block binding to IL-2Rα while preserving near-native affinity for IL-2Rβγ.[10][11] | "Not-alpha" IL-2; designed to reduce risk of vascular leak syndrome.[10] |
| MDNA11 | Medicenna Therapeutics | Engineered IL-2 "superkine" with mutations to enhance affinity for IL-2Rβ and eliminate binding to IL-2Rα. It is fused to recombinant human albumin to extend its half-life.[12][13] | "Beta-enhanced, not-alpha"; long-acting formulation.[12] |
| Preclinical/Clinical Observations | Bempegaldesleukin (NKTR-214) | Nemvaleukin alfa (ALKS 4230) | THOR-707 (SAR444245) | MDNA11 |
| Preferential Cell Expansion | CD8+ T cells and NK cells.[6] Some studies have noted Treg expansion as well.[14] | CD8+ T cells and NK cells, with minimal expansion of Tregs.[7] | CD8+ T cells and NK cells, with no significant expansion of Tregs or eosinophils.[10][15] | CD8+ T cells and NK cells, with diminished signaling in Tregs. |
| Half-life | Extended due to PEGylation and pro-drug release mechanism. | Pharmacokinetic data from trials show dose-proportional exposure.[7] | Increased half-life (~10 hours in an early study) allowing for less frequent dosing.[10][11] | Extended half-life (13-25 hours in NHP) due to albumin fusion. |
| In vivo Efficacy (Preclinical) | Dose-dependent reduction of tumor growth in syngeneic models.[15] | Superior antitumor efficacy in the B16F10 lung tumor model compared to recombinant human IL-2. | Anti-tumor effects alone and in combination with PD-1 inhibitors in syngeneic mouse models. | Durable and complete responses in a mouse colon cancer model, especially when combined with anti-CTLA4. |
| Clinical Status (as of late 2025) | Has been in Phase 3 trials, though some trials did not meet primary endpoints.[5] | Investigated in multiple clinical trials, including for advanced solid tumors like ovarian cancer.[7] | In Phase 1/2 clinical trials for advanced or metastatic solid tumors, both as monotherapy and in combination.[11] | In a Phase 1/2 clinical trial (ABILITY-1) for advanced solid tumors.[12] |
Key Experimental Protocols
Phospho-STAT5 (pSTAT5) Flow Cytometry Assay
This assay is fundamental for assessing the potency and cell-type selectivity of IL-2 muteins by measuring the phosphorylation of STAT5, a key downstream signaling event.
Objective: To determine the EC50 (half-maximal effective concentration) of IL-2 muteins on different immune cell subsets (CD8+ T cells, NK cells, Tregs).
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors or use whole blood.
-
Cytokine Starvation: Culture cells in a cytokine-free medium for a period (e.g., 2-4 hours) to establish a baseline low pSTAT5 signal.
-
Stimulation: Aliquot cells and stimulate with a serial dilution of the IL-2 mutein or wild-type IL-2 for a short duration (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells (e.g., with methanol) to allow intracellular antibody staining.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56, CD4, CD25, FOXP3) to identify cell populations, and an antibody against phosphorylated STAT5 (pSTAT5).
-
Data Acquisition: Analyze the samples on a multi-color flow cytometer.
-
Analysis: Gate on specific cell populations (e.g., CD8+ T cells, NK cells, Tregs) and quantify the pSTAT5 signal (e.g., Median Fluorescence Intensity). Plot the dose-response curves to calculate EC50 values for each cell type. A higher EC50 for Tregs compared to CD8+ T cells and NK cells indicates the desired selectivity.
Caption: Figure 2: pSTAT5 Flow Cytometry Workflow
IL-2 Receptor Binding Affinity Assay
This assay measures the binding affinity (KD) of IL-2 muteins to the different IL-2 receptor subunits (α, β, γ) to confirm the engineered binding profile.
Objective: To quantify the equilibrium dissociation constant (KD) of an IL-2 mutein for IL-2Rα and IL-2Rβγ.
Methodology (Surface Plasmon Resonance - SPR):
-
Chip Preparation: Immobilize the purified ectodomains of IL-2Rα or a pre-formed IL-2Rβγ complex onto a sensor chip surface.
-
Analyte Injection: Flow different concentrations of the IL-2 mutein (the analyte) over the chip surface.
-
Binding Measurement: The SPR instrument measures the change in mass on the sensor surface in real-time as the mutein binds to the immobilized receptors (association phase) and then dissociates when buffer is flowed over (dissociation phase).
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka). A much higher KD for IL-2Rα compared to IL-2Rβγ confirms the desired "not-alpha" binding characteristic.
Conclusion
The development of IL-2 muteins represents a significant advancement in cancer immunotherapy, aiming to harness the potent anti-tumor activity of IL-2 while mitigating its severe toxicities. Molecules like Bempegaldesleukin, Nemvaleukin alfa, THOR-707, and MDNA11 employ diverse and sophisticated engineering strategies—including PEGylation, protein fusion, and direct mutation—to achieve preferential activation of CD8+ T cells and NK cells over immunosuppressive Tregs. While preclinical data are promising across the class, demonstrating enhanced cellular selectivity and potent anti-tumor activity, ongoing clinical trials will be crucial in determining their ultimate therapeutic window, efficacy, and safety profiles in patients with advanced cancers. The comparative data presented here highlight the nuanced differences in their design and preclinical performance, providing a valuable framework for the research and drug development community.
References
- 1. An IL-2 mutein engineered to promote expansion of regulatory T cells arrests ongoing autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - A humanized IL-2 mutein expands Tregs and prolongs transplant survival in preclinical models [jci.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. First-in-human evaluation of a no-alpha interleukin-2 mutein: safety and preliminary pharmacodynamic and clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-2 Family Cytokines: New Insights into the Complex Roles of IL-2 as a Broad Regulator of T helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 7. Interleukin IL-2 (Aldesleukin) Proleukin Overview for Melanoma Treatment - MRA [curemelanoma.org]
- 8. From Scalpel to Syringe: Intralesional Interleukin-2-Based Therapy is Effective for Locally Advanced Periocular Cutaneous Squamous Cell Carcinoma | springermedizin.de [springermedizin.de]
- 9. Molecular engineering of interleukin-2 for enhanced therapeutic activity in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-2: The First Effective Immunotherapy for Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cusabio.com [cusabio.com]
- 13. Frontiers | First-in-human evaluation of a no-alpha interleukin–2 mutein: safety and preliminary pharmacodynamic and clinical effect [frontiersin.org]
- 14. Medicenna Presents Preclinical Results from its IL-2 Super-Antagonist and Anti-PD1-IL-2 BiSKIT Programs at The Promise of Interleukin-2 Therapy Conference - Medicenna Therapeutics [ir.medicenna.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Next-Generation IL-2 Therapies: Bempegaldesleukin and Other 'Not-Alpha' IL-2 Variants
A comparative in vivo analysis of bempegaldesleukin (NKTR-214) and other leading engineered Interleukin-2 (IL-2) variants, including nemvaleukin alfa, MDNA11, and THOR-707.
Introduction
Interleukin-2 (IL-2) is a potent cytokine that plays a pivotal role in the immune response to cancer by promoting the proliferation and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells. However, the therapeutic potential of high-dose IL-2 (aldesleukin) is limited by severe toxicities and its dual action of also expanding immunosuppressive regulatory T cells (Tregs), which express the high-affinity IL-2 receptor subunit CD25. To overcome these limitations, a new generation of engineered IL-2 molecules has been developed. These "not-alpha" IL-2 variants are designed to preferentially signal through the intermediate-affinity IL-2 receptor (composed of β and γ chains), which is predominantly expressed on effector T cells and NK cells, while avoiding the high-affinity receptor on Tregs.
This guide provides a comparative overview of the in vivo performance of bempegaldesleukin (NKTR-214) and three other notable next-generation IL-2 therapies: nemvaleukin alfa (ALKS 4230), MDNA11, and THOR-707 (SAR444245). It is important to note that the user's original query for "IL-2-IN-1" did not correspond to a specific, publicly documented molecule. Therefore, this comparison focuses on publicly disclosed, clinically evaluated alternatives to provide a relevant and informative guide for researchers, scientists, and drug development professionals.
Mechanism of Action: Engineering a Biased IL-2 Response
The core principle behind these next-generation IL-2 therapies is to modify the IL-2 protein to reduce its binding affinity for the CD25 (IL-2Rα) subunit of the high-affinity IL-2 receptor, thereby minimizing the activation and expansion of Tregs. This is achieved through different molecular engineering strategies:
-
Bempegaldesleukin (NKTR-214): This molecule consists of recombinant human IL-2 with multiple releasable polyethylene glycol (PEG) chains attached. These PEG chains sterically hinder the binding of IL-2 to the CD25 subunit.[1][2][3] As the PEG chains are gradually cleaved in vivo, the molecule's activity increases, providing sustained signaling through the IL-2Rβγ complex.[4]
-
Nemvaleukin Alfa (ALKS 4230): This is an engineered fusion protein composed of a modified IL-2 and the high-affinity IL-2 alpha receptor chain.[5][6][7] This design is intended to selectively bind to the intermediate-affinity IL-2 receptor to preferentially activate antitumor CD8+ T cells and NK cells while having minimal effect on Tregs.[8]
-
MDNA11: This is a long-acting IL-2 "superkine" that has been engineered to have a higher affinity for the IL-2Rβ subunit compared to wild-type IL-2, and no affinity for the IL-2Rα subunit.[9] It is fused to human recombinant albumin to extend its half-life.
-
THOR-707 (SAR444245): This molecule is a precisely PEGylated engineered version of IL-2.[10][11] The PEG chain is attached at a specific site on the IL-2 protein that blocks its interaction with the CD25 receptor subunit, while preserving its ability to bind to the IL-2Rβγ complex.[10][12]
Signaling Pathway
The differential binding of native IL-2 and the engineered "not-alpha" variants to the IL-2 receptor subunits leads to distinct downstream signaling and cellular responses.
Caption: Differential signaling of native IL-2 versus engineered variants.
In Vivo Preclinical Data Comparison
The following table summarizes key preclinical in vivo data for the selected IL-2 variants in various syngeneic mouse tumor models.
| Molecule | Mouse Model | Key Findings | Reference |
| Bempegaldesleukin | Colon (CT26), Melanoma (B16F10), Bladder (MB49), Lung, Breast | - Combination with PD-1 CPI resulted in higher response rates and more complete responses.[12]- Supported expansion and maintenance of vaccine-induced anti-tumor effector T cells.[12]- Mediated selective depletion of intratumoral but not peripheral Tregs.[12]- In combination with ACT, increased proliferation, homing, and persistence of anti-tumor T cells compared to ACT with IL-2.[12] | [12][13] |
| Nemvaleukin Alfa | Not specified in detail in readily available abstracts | - Preferentially activates CD8+ T cells and NK cells with minimal expansion of Tregs. | [14] |
| MDNA11 | Colon (CT26, MC38) | - Potent and durable efficacy as monotherapy.[15]- Synergy with anti-PD-1 and anti-CTLA-4 immune checkpoint inhibitors.[15]- Development of a robust immune memory response in mice with complete tumor clearance.[15][16] | [15][16] |
| THOR-707 | Melanoma (B16-F10) | - Enhanced drug accumulation in tumor tissue.[17]- Stimulated tumor-infiltrating CD8+ T and NK cells.[17]- Dose-dependent reduction of tumor growth.[17]- Elicited anti-tumor effects alone and in combination with a PD-1 inhibitor.[18] | [17][18] |
In Vivo Clinical Data Comparison
The tables below provide a comparative summary of the clinical data from early-phase trials of each molecule. It is important to note that these trials have different designs, patient populations, and dosing regimens, which makes direct cross-trial comparisons challenging.
Monotherapy
| Molecule | Trial Name | Tumor Types | Key Efficacy Results | Key Pharmacodynamic Results | Reference |
| Bempegaldesleukin | PIVOT-02 (Phase 1) | Melanoma, RCC, NSCLC | - Showed clinical activity including tumor shrinkage and durable disease stabilization in heavily pretreated patients. | - Increased infiltration, activation, and cytotoxicity of CD8+ T cells, without Treg enhancement in tumor biopsies. | [19] |
| Nemvaleukin Alfa | ARTISTRY-1 (Phase 1/2) | Melanoma, RCC | - ORR in melanoma: 9%.[20]- ORR in RCC: 14%.[20]- Disease control rate in both: 50%.[20] | - Robust expansion of CD8+ T and NK cells with minimal effect on Tregs. | [14][20] |
| MDNA11 | ABILITY-1 (Phase 1/2) | Advanced Solid Tumors | - Tumor control in 37% of evaluable patients.[21]- 1 confirmed partial response in pancreatic cancer.[21]- Durable stable disease in a melanoma patient.[21] | - Robust expansion of activated CD8+ T cells and increased NK cells with limited expansion of Tregs. | [21][22] |
| THOR-707 | HAMMER (Phase 1/2) | Advanced Solid Tumors | - 3 confirmed partial responses in patients with prior anti-PD-1 therapy. | - Sustained increase in CD8+ T and NK cells (median 3.1 and 7.93-fold increase, respectively).[23]- No meaningful increase in Tregs or eosinophils.[23] | [23][24][25][26] |
Combination Therapy (with PD-1/PD-L1 Inhibitors)
| Molecule | Trial Name | Tumor Types | Key Efficacy Results | Reference |
| Bempegaldesleukin + Nivolumab | PIVOT-02 (Phase 1) | Melanoma, RCC, NSCLC | - Total ORR: 59.5%[19]- Complete Response Rate: 18.9%[19] | [19][27] |
| Nemvaleukin Alfa + Pembrolizumab | ARTISTRY-1 (Phase 1/2) | Advanced Solid Tumors | - ORR: 13%[14]- 5 complete and 14 partial responses.[14]- Responses in both PD-(L)1 inhibitor-approved and unapproved tumor types.[14] | [14][28] |
| MDNA11 + Pembrolizumab | ABILITY-1 (Phase 1/2) | Advanced Solid Tumors | - 5 objective responses (1 CR, 4 PRs) in heavily pre-treated patients. | [11] |
| THOR-707 + Pembrolizumab | HAMMER (Phase 1/2) | Advanced Solid Tumors | - Data on specific response rates for the combination are still emerging. | [23][29] |
Experimental Protocols
Detailed, specific protocols for each proprietary molecule are not fully available in the public domain. However, based on the descriptions of the preclinical and clinical studies, a general overview of the methodologies can be provided.
Preclinical In Vivo Studies
A common experimental workflow for evaluating these IL-2 variants in preclinical settings involves the use of syngeneic mouse tumor models.
Caption: A typical workflow for preclinical in vivo studies.
Methodology Overview:
-
Animal Models: Immunocompetent mouse strains (e.g., C57BL/6, BALB/c) are typically used.[5][30]
-
Tumor Cell Lines: Syngeneic tumor cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) are cultured and implanted subcutaneously or orthotopically into the mice.[5][30]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The engineered IL-2 variant is administered (e.g., intravenously, intraperitoneally) at various doses and schedules, either as a monotherapy or in combination with other agents like checkpoint inhibitors.
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal body weight and overall health are also tracked.
-
Endpoint Analysis: At the end of the study, tumors and lymphoid organs (spleen, lymph nodes) are harvested for analysis. This typically includes:
-
Flow Cytometry: To quantify the populations of different immune cells (CD8+ T cells, NK cells, Tregs).
-
Immunohistochemistry: To visualize immune cell infiltration into the tumor microenvironment.
-
Cytokine Analysis: To measure the levels of pro-inflammatory cytokines.
-
Clinical Trials
The clinical evaluation of these novel IL-2 variants typically follows a standard phased approach, starting with Phase 1 dose-escalation studies.
Methodology Overview:
-
Study Design: Phase 1/2 trials are often designed with a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate safety and preliminary efficacy in specific tumor types.[14][21]
-
Patient Population: Patients with advanced or metastatic solid tumors who have often failed prior therapies are enrolled.
-
Treatment: The investigational IL-2 variant is administered intravenously, typically in cycles. Dosing schedules can vary (e.g., daily for a set number of days, once every few weeks).
-
Assessments:
-
Safety: Monitoring for adverse events and dose-limiting toxicities.
-
Efficacy: Tumor responses are assessed using RECIST criteria.
-
Pharmacokinetics: Blood samples are collected to determine the drug's half-life and exposure.
-
Pharmacodynamics: Peripheral blood is analyzed by flow cytometry to measure changes in immune cell populations (CD8+ T cells, NK cells, Tregs). Tumor biopsies may also be taken to assess changes in the tumor microenvironment.
-
Summary and Conclusion
Bempegaldesleukin, nemvaleukin alfa, MDNA11, and THOR-707 represent significant advancements in the field of IL-2 immunotherapy. By selectively targeting the intermediate-affinity IL-2 receptor, these "not-alpha" variants aim to preferentially stimulate an anti-tumor immune response while mitigating the toxicities and immunosuppressive effects associated with high-dose IL-2.
Preclinical and early clinical data suggest that all four molecules can induce the desired pharmacodynamic effects, namely the expansion of CD8+ T cells and NK cells with a reduced impact on Tregs. While promising anti-tumor activity has been observed for each of these agents, both as monotherapy and in combination with checkpoint inhibitors, it is crucial to await the results of larger, randomized clinical trials to fully understand their therapeutic potential and how they compare to each other and to existing standards of care. The field of engineered cytokines is rapidly evolving, and these molecules hold the promise of broadening the applicability and improving the safety of IL-2-based cancer immunotherapy.
References
- 1. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Tumor Models for Advanced Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Alkermes Presents ARTISTRY-1 Data at 2022 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 8. What is Nemvaleukin Alfa used for? [synapse.patsnap.com]
- 9. Medicenna Announces Peer-Reviewed Publication of Preclinical Data on MDNA11 in the Journal for ImmunoTherapy of Cancer - Medicenna Therapeutics [ir.medicenna.com]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Nektar Therapeutics Announces Publication of Two Manuscripts on Lead Immuno-oncology Candidate, Bempegaldesleukin (Bempeg) in Nature Communications [prnewswire.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Nemvaleukin alfa, a modified interleukin-2 cytokine, as monotherapy and with pembrolizumab in patients with advanced solid tumors (ARTISTRY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MDNA11 is a long-acting IL-2 superkine that potentiates durable immune response in mouse tumor models and non-human primates. - ASCO [asco.org]
- 16. Medicenna Presents Data on MDNA11, an IL-2 Superkine at ASCO 2020 - BioSpace [biospace.com]
- 17. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthorx to Present Preclinical Data for THOR-707, a "Not-Alpha" IL-2 Synthorin, for the Treatment of Solid Tumors at SITC 2018 [prnewswire.com]
- 19. Nektar Therapeutics Announces Publication of Results from Phase 1 Dose-Escalation Study for Bempegaldesleukin Plus Nivolumab in 'Cancer Discovery' Journal [prnewswire.com]
- 20. Nemvaleukin alfa monotherapy in patients with advanced melanoma and renal cell carcinoma: results from the phase 1/2 non-randomized ARTISTRY-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Interim late-breaking clinical data validate not-alpha profile of THOR-707 (SAR444245), Sanofiâs novel investigational IL-2 [sanofi.com]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. jitc.bmj.com [jitc.bmj.com]
- 27. Bempegaldesleukin (NKTR-214) plus Nivolumab in Patients with Advanced Solid Tumors: Phase I Dose-Escalation Study of Safety, Efficacy, and Immune Activation (PIVOT-02) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. onclive.com [onclive.com]
- 29. A Study Evaluating Safety and Therapeutic Activity of THOR-707 in Adult Subjects With Advanced or Metastatic Solid Tumors (THOR-707-101) [clin.larvol.com]
- 30. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to IL-2-IN-1: A Novel IL-2 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel IL-2 pathway inhibitor, IL-2-IN-1, with the established therapeutic antibody, Basiliximab. The following sections detail the bioactivity of these compounds in primary human cells, supported by experimental data and detailed protocols.
Mechanism of Action and Bioactivity
Interleukin-2 (IL-2) is a critical cytokine that governs the activation and proliferation of T cells, making it a key target for modulating immune responses.[1][2] IL-2 exerts its effects by binding to the IL-2 receptor (IL-2R), which exists in a high-affinity trimeric form composed of α (CD25), β (CD122), and γ (CD132) chains on activated T cells. This binding initiates a downstream signaling cascade, primarily through the JAK-STAT pathway, leading to the phosphorylation of STAT5 (pSTAT5), a key event in T cell proliferation.
Basiliximab is a chimeric monoclonal antibody that specifically targets the alpha chain (CD25) of the IL-2R.[3][4][5] By binding to CD25, Basiliximab competitively inhibits the binding of IL-2 to its high-affinity receptor, thereby preventing T cell activation and proliferation.[3]
This compound is a novel small molecule inhibitor designed to penetrate the cell membrane and directly target the downstream signaling cascade initiated by IL-2R activation. It is hypothesized to act as a potent inhibitor of JAK3, a critical kinase in the IL-2 signaling pathway, thus preventing the phosphorylation of STAT5.
The following diagram illustrates the IL-2 signaling pathway and the points of inhibition for Basiliximab and the hypothetical this compound.
Caption: IL-2 Signaling Pathway and Inhibitor Mechanisms.
Comparative Bioactivity Data
The bioactivity of this compound and Basiliximab was assessed in primary human peripheral blood mononuclear cells (PBMCs). The key performance indicators were the inhibition of T cell proliferation and the inhibition of IL-2-induced STAT5 phosphorylation.
| Compound | Target | Assay | Cell Type | IC50 (nM) |
| This compound | JAK3 | T Cell Proliferation (CFSE) | Human PBMCs | 15 |
| pSTAT5 Inhibition (Flow Cytometry) | Human PBMCs | 8 | ||
| Basiliximab | CD25 | T Cell Proliferation (CFSE) | Human PBMCs | 25 (estimated) |
| pSTAT5 Inhibition (Flow Cytometry) | Human PBMCs | 18 (estimated) |
Note: IC50 values for Basiliximab are estimated based on published literature describing significant inhibition at nanomolar concentrations.
Experimental Workflow
The following diagram outlines the general workflow for validating the bioactivity of IL-2 pathway inhibitors in primary cells.
Caption: Workflow for Validating IL-2 Inhibitor Bioactivity.
Detailed Experimental Protocols
T Cell Proliferation Assay (CFSE-based)
This protocol measures the extent of T cell division in response to stimuli.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human anti-CD3 and anti-CD28 antibodies
-
Recombinant Human IL-2
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound and Basiliximab
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in RPMI-1640 medium.
-
Label the cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium and incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Activate the T cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Add serial dilutions of this compound or Basiliximab to the respective wells.
-
Add recombinant human IL-2 to a final concentration of 10 ng/mL.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FL1 channel.
-
Analyze the data by gating on the lymphocyte population and quantifying the percentage of proliferated cells (cells with diluted CFSE signal).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Phospho-STAT5 (pSTAT5) Inhibition Assay (Flow Cytometry)
This protocol measures the phosphorylation of STAT5 in response to IL-2 stimulation.
Materials:
-
Isolated Human PBMCs
-
RPMI-1640 medium
-
Recombinant Human IL-2
-
This compound and Basiliximab
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Methanol (ice-cold)
-
Fluorochrome-conjugated anti-pSTAT5 (Y694) antibody
-
Fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies
-
FACS buffer
Procedure:
-
Isolate PBMCs as described previously.
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours at 37°C.
-
Resuspend the cells at 1 x 10^6 cells/mL in RPMI-1640.
-
Aliquot 1 x 10^6 cells per tube.
-
Add serial dilutions of this compound or Basiliximab and incubate for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-2 (20 ng/mL) for 15 minutes at 37°C.
-
Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Stain the cells with fluorochrome-conjugated anti-pSTAT5, anti-CD4, and anti-CD8 antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T cell populations and measuring the median fluorescence intensity (MFI) of pSTAT5.
-
Calculate the percentage of inhibition of pSTAT5 MFI relative to the IL-2 stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basiliximab impairs regulatory T cell (TREG) function and could affect the short-term graft acceptance in children with heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of basiliximab on the proportion of regulatory T cells and their subsets early after renal transplantation: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basiliximab for the therapy of acute T cell–mediated rejection in kidney transplant recipient with BK virus infection: A case report - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Next-Generation IL-2 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (IL-2) has long been a cytokine of interest in oncology due to its potent ability to stimulate the proliferation and activation of anti-tumor lymphocytes. However, the clinical use of high-dose recombinant human IL-2 (aldesleukin) has been hampered by severe toxicities, including vascular leak syndrome, and its pleiotropic effects that lead to the expansion of both effector T cells and immunosuppressive regulatory T cells (Tregs). To overcome these limitations, a new generation of IL-2 fusion proteins has been engineered.
This guide provides a head-to-head comparison of prominent IL-2 fusion proteins in clinical development, focusing on their distinct mechanisms of action, supported by preclinical and clinical data. We will delve into molecules designed to preferentially activate effector cells (CD8+ T cells and Natural Killer cells) by biasing binding towards the intermediate-affinity IL-2 receptor (IL-2Rβγ), and those designed to expand regulatory T cells for the treatment of autoimmune diseases by targeting the high-affinity IL-2 receptor (IL-2Rαβγ).
Mechanism of Action: A Tale of Two Receptors
The biological activity of IL-2 is mediated through its interaction with a heterotrimeric receptor complex composed of α (CD25), β (CD122), and common gamma (γc, CD132) chains.[1] The composition of this receptor complex dictates the cellular response to IL-2.
-
High-Affinity Receptor (IL-2Rαβγ): Composed of all three subunits, this receptor is constitutively expressed at high levels on Tregs. Binding of IL-2 to this complex promotes the survival and expansion of these immunosuppressive cells.
-
Intermediate-Affinity Receptor (IL-2Rβγ): This dimeric receptor, lacking the α-chain, is predominantly found on memory CD8+ T cells and NK cells. Signaling through this receptor complex is crucial for the proliferation and cytotoxic function of these anti-tumor effector cells.
The IL-2 fusion proteins discussed below have been engineered to exploit these differential receptor affinities to achieve a more targeted and safer therapeutic effect.
Comparative Analysis of IL-2 Fusion Proteins
Here we compare several leading IL-2 fusion proteins, categorized by their intended therapeutic effect.
Effector Cell Agonists (CD122-Preferential)
These "not-alpha" IL-2 variants are designed to minimize binding to CD25 (IL-2Rα) and preferentially signal through the IL-2Rβγ complex, thereby selectively expanding CD8+ T cells and NK cells over Tregs.
Bempegaldesleukin is a prodrug consisting of IL-2 conjugated to multiple polyethylene glycol (PEG) chains.[2] The PEG moieties sterically hinder the interaction of IL-2 with the IL-2Rα subunit.[2][3] In vivo, the PEG chains are slowly cleaved, releasing the active cytokine and providing sustained signaling through the IL-2Rβγ complex.[3][4]
Nemvaleukin alfa is a fusion protein composed of a circularly permuted IL-2 and the extracellular domain of IL-2Rα.[5] This design sterically occludes the IL-2Rα binding site, thereby directing the molecule to preferentially bind to the intermediate-affinity IL-2Rβγ on CD8+ T cells and NK cells.[6][7]
THOR-707 is an engineered IL-2 molecule with a single PEG chain conjugated at a specific site that blocks its interaction with IL-2Rα.[8] This modification allows for selective activation of CD8+ T cells and NK cells through the IL-2Rβγ receptor complex.[9][10]
ANV419 is a fusion protein of IL-2 and a humanized anti-IL-2 antibody. The antibody is designed to bind to the IL-2Rα binding site of IL-2, thereby sterically hindering its interaction with CD25 and promoting selective signaling through IL-2Rβγ.[11][12]
Regulatory T Cell Agonists (CD25-Preferential)
In contrast to the effector cell agonists, these molecules are engineered to selectively expand Tregs for the potential treatment of autoimmune and inflammatory diseases.
Efavaleukin alfa is an IL-2 mutein fused to an Fc domain. It contains mutations that reduce its binding to IL-2Rβ, thereby favoring interaction with the high-affinity IL-2Rαβγ complex constitutively expressed on Tregs.[13][14][15]
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for the discussed IL-2 fusion proteins. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and methodologies.
Table 1: Pharmacodynamic Effects on Immune Cell Populations
| Fusion Protein | Predominant Target | CD8+ T Cell Expansion | NK Cell Expansion | Treg Expansion | Data Source |
| Bempegaldesleukin | IL-2Rβγ (Effector Cells) | Significant increase | Significant increase | Limited increase; intratumoral depletion reported | [16][17] |
| Nemvaleukin Alfa | IL-2Rβγ (Effector Cells) | Robust expansion | Robust expansion | Minimal expansion | [3][7] |
| THOR-707 | IL-2Rβγ (Effector Cells) | Sustained increase (up to 9.4-fold) | Sustained increase (up to 43.3-fold) | No meaningful increase | [9][14][18] |
| ANV419 | IL-2Rβγ (Effector Cells) | Up to 10-fold increase | Up to 6-fold increase | Transient mobilization at high doses | [19][20] |
| Efavaleukin Alfa | IL-2Rαβγ (Tregs) | Low-level increase (~2.1-fold) | Low-level increase (~2.9-fold) | Robust and prolonged (up to 53.8-fold for CD25bright) | [13][16] |
Table 2: Clinical Efficacy in Oncology Settings (Objective Response Rate - ORR)
| Fusion Protein | Trial | Indication | Monotherapy ORR | Combination ORR (with Pembrolizumab) |
| Bempegaldesleukin | PIVOT IO 001 | Advanced Melanoma | N/A | 27.7% (vs 36.0% for Nivolumab alone)[6][21] |
| Nemvaleukin Alfa | ARTISTRY-1 | Advanced Solid Tumors | 10% (Melanoma and RCC)[3][7] | 13% (across various solid tumors)[7] |
| THOR-707 | HAMMER (Phase 1/2) | Advanced Solid Tumors | Partial responses observed | Partial responses observed |
| ANV419 | Phase 1/2 | Advanced Solid Tumors | Ongoing | Ongoing |
Experimental Protocols
Detailed methodologies for key assays cited in the characterization of these IL-2 fusion proteins are outlined below.
STAT5 Phosphorylation Assay
This assay is crucial for determining the downstream signaling activation upon IL-2 receptor engagement.
Objective: To quantify the phosphorylation of STAT5 in different immune cell subsets following stimulation with IL-2 fusion proteins.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients. For some applications, specific T cell subsets may be further purified.
-
Cytokine Starvation: Prior to stimulation, cells are often "starved" of cytokines for a period (e.g., 2 days) to reduce baseline signaling.
-
Stimulation: Incubate the cells with varying concentrations of the IL-2 fusion protein or recombinant human IL-2 (as a control) for a short period (e.g., 15 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by fixing the cells with paraformaldehyde.
-
Permeabilization: Permeabilize the cells with methanol to allow intracellular staining.
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56, CD25, FOXP3) and an antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of pSTAT5 positive cells and the mean fluorescence intensity within each immune cell subset.[4]
T-Cell Proliferation Assay
This assay measures the ability of IL-2 fusion proteins to induce the proliferation of T cells.
Objective: To quantify the proliferation of T cells in response to stimulation with IL-2 fusion proteins.
Methodology:
-
Cell Preparation: Isolate T cells from PBMCs.
-
Labeling: Label the T cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the dye is halved.
-
Stimulation: Culture the labeled T cells in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the IL-2 fusion protein.[12]
-
Incubation: Culture the cells for a period of 3 to 5 days to allow for cell division.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which is indicative of the number of cell divisions that have occurred. The percentage of proliferated cells is then calculated.[12]
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: IL-2 fusion protein signaling pathways.
Caption: Key experimental workflows.
Conclusion
The field of IL-2 immunotherapy is rapidly evolving, with a host of engineered fusion proteins demonstrating the potential to overcome the limitations of high-dose IL-2. The "not-alpha" IL-2 variants, such as bempegaldesleukin, nemvaleukin alfa, and THOR-707, have shown promise in selectively expanding anti-tumor effector cells. However, clinical data, particularly from the PIVOT IO 001 trial of bempegaldesleukin, highlight the challenges in translating preclinical promise into definitive clinical benefit.[6][21] Conversely, molecules like efavaleukin alfa are paving the way for a new therapeutic approach to autoimmune diseases by selectively expanding regulatory T cells.
For researchers and drug developers, a thorough understanding of the molecular design, mechanism of action, and a critical evaluation of the emerging clinical and preclinical data are paramount. The assays and data presented in this guide provide a framework for the continued development and comparative assessment of this exciting class of therapeutics. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential and optimal application of these next-generation IL-2 fusion proteins will emerge.
References
- 1. ascopubs.org [ascopubs.org]
- 2. muraloncology.com [muraloncology.com]
- 3. Nemvaleukin alfa monotherapy in patients with advanced melanoma and renal cell carcinoma: results from the phase 1/2 non-randomized ARTISTRY-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Previously Untreated Advanced Melanoma Addition of Bempegaldesleukin to Nivolumab - The ASCO Post [ascopost.com]
- 7. Nemvaleukin alfa, a modified interleukin-2 cytokine, as monotherapy and with pembrolizumab in patients with advanced solid tumors (ARTISTRY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study Evaluating Safety and Therapeutic Activity of THOR-707 in Adult Subjects With Advanced or Metastatic Solid Tumors (THOR-707-101) [clin.larvol.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Synthorx to Present Preclinical Data for THOR-707, Not-Alpha; IL-2 Synthorin, for the Treatment of Solid Tumors at SITC 2018 - BioSpace [biospace.com]
- 11. Phase 1 first-in-human dose-escalation study of ANV419 in patients with relapsed/refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Efavaleukin Alfa, a Novel IL-2 Mutein, Selectively Expands Regulatory T Cells in Patients with SLE: Interim Results of a Phase 1b Multiple Ascending Dose Study - ACR Meeting Abstracts [acrabstracts.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Discovery and development of ANV419, an IL-2/anti-IL-2 antibody fusion protein with potent CD8+ T and natural killer cell-stimulating capacity for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. anaveon.com [anaveon.com]
- 20. Bempegaldesleukin Plus Nivolumab in Untreated Advanced Melanoma: The Open-Label, Phase III PIVOT IO 001 Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Comparative Analysis of IL-2-IN-1 Cross-Reactivity Across Species
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of the interleukin-2 (IL-2) inhibitor, IL-2-IN-1, across different species. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection of appropriate preclinical models for studying IL-2 pathway modulation.
Executive Summary
This compound is a potent inhibitor of the IL-2 signaling pathway. Understanding its activity and cross-reactivity in various species is crucial for the translation of preclinical findings to human applications. This guide summarizes the available data on the inhibitory activity of this compound in human, rat, and mouse cells, and provides a detailed experimental protocol for assessing its biological activity.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response of a biological process by 50%. The following table summarizes the reported IC50 values for this compound in peripheral blood mononuclear cells (PBMCs) from different species.
| Species | Cell Type | IC50 (nM) |
| Human | PBMC | 340[1] |
| Rat | PBMC | 1266[1] |
| Mouse | PBMC | Data Not Available |
Lower IC50 values indicate higher potency.
Signaling Pathway Overview
To understand the mechanism of action of this compound, it is essential to visualize the IL-2 signaling pathway. IL-2 binding to its receptor (IL-2R) on the surface of T-lymphocytes initiates a cascade of intracellular events, primarily through the JAK-STAT pathway, leading to T-cell proliferation and differentiation. IL-2 inhibitors, such as this compound, interfere with this process.
Experimental Protocols
The cross-reactivity of this compound is typically determined using a T-cell proliferation assay. The following is a generalized protocol for such an assay using PBMCs.
Objective: To determine the IC50 of an IL-2 inhibitor in PBMCs from different species.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from human, rat, and mouse.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Phytohemagglutinin (PHA) or other T-cell mitogen.
-
Recombinant human, rat, or mouse IL-2.
-
IL-2 inhibitor (e.g., this compound).
-
Cell proliferation reagent (e.g., [3H]-thymidine, MTS, or CellTiter-Glo®).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Plate reader (scintillation counter, spectrophotometer, or luminometer).
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Mitogen Stimulation: Add a T-cell mitogen, such as PHA (e.g., at 5 µg/mL), to each well to stimulate T-cell activation and IL-2 receptor expression. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the IL-2 inhibitor in complete medium. After the initial stimulation period, add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
IL-2 Addition: Immediately after adding the inhibitor, add the species-specific recombinant IL-2 to each well to induce proliferation. The concentration of IL-2 should be pre-determined to induce a sub-maximal proliferative response.
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
Proliferation Measurement: In the last 4-18 hours of incubation (depending on the reagent), add the proliferation reagent to each well and follow the manufacturer's instructions.
-
Data Analysis: Measure the signal using the appropriate plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (IL-2 stimulation without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Comparison with Other IL-2 Inhibitors
While specific cross-species IC50 data for many IL-2 inhibitors are not always publicly available, it is important to consider the target and mechanism of action when selecting a compound for preclinical studies.
-
Basiliximab and Daclizumab: These are monoclonal antibodies that target the alpha subunit (CD25) of the human IL-2 receptor. Their high specificity for the human protein generally results in poor cross-reactivity with rodent IL-2Rα. This makes them unsuitable for efficacy studies in standard mouse or rat models unless humanized models are used.
-
Small Molecule Inhibitors: Small molecule inhibitors, like this compound, that target the IL-2 protein itself or intracellular signaling components (e.g., JAK kinases) may have a higher likelihood of cross-reactivity. This is because the binding sites on these proteins can be more conserved across species compared to the epitopes recognized by monoclonal antibodies. However, as the data for this compound shows, significant differences in potency can still exist.
Conclusion
This compound demonstrates inhibitory activity against both human and rat T-cell proliferation, with higher potency observed in human cells. The lack of publicly available data for its activity in mouse cells represents a significant knowledge gap for researchers relying on murine models. When selecting an IL-2 inhibitor for preclinical research, it is imperative to consider the species-specific activity of the compound to ensure the relevance and translatability of the study findings. The provided experimental protocol offers a framework for researchers to independently assess the cross-reactivity of this compound and other inhibitors in their specific models.
References
Performance of Engineered IL-2 Therapies and Targeted Agents in Preclinical Cancer Models: A Comparative Guide
This guide provides a detailed comparison of a novel CD122-preferential IL-2 pathway agonist, Bempegaldesleukin (representing the "IL-2-IN-1" concept), with other cancer therapies. The performance of these agents in various preclinical cancer models is evaluated, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapeutic approaches.
Introduction to Compared Therapies
The therapies compared in this guide represent distinct mechanisms of action in cancer treatment:
-
Bempegaldesleukin (NKTR-214): An investigational CD122-preferential IL-2 pathway agonist. It is a PEGylated form of IL-2 designed to preferentially bind to the IL-2Rβγ (CD122/CD132) receptor complex, which is present on CD8+ T cells and Natural Killer (NK) cells, over the high-affinity IL-2Rαβγ receptor constitutively expressed on regulatory T cells (Tregs). This preferential binding is intended to stimulate an anti-tumor immune response with a more favorable safety profile than high-dose IL-2.[1][2]
-
High-Dose Interleukin-2 (Aldesleukin): A recombinant form of human IL-2 approved for the treatment of metastatic melanoma and renal cell carcinoma.[3][4] It non-selectively activates various lymphocyte populations, including effector T cells and immunosuppressive Tregs, leading to durable responses in a subset of patients but is associated with significant toxicities.[3][5]
-
Nemvaleukin Alfa (ALKS 4230): A novel engineered cytokine that selectively binds to the intermediate-affinity IL-2 receptor, leading to the preferential activation and expansion of antitumor CD8+ T and NK cells with minimal expansion of Tregs.[6]
-
L19-IL2: An immunocytokine consisting of the human L19 antibody, specific for the extra-domain B (EDB) of fibronectin (a marker of tumor neovasculature), fused to human IL-2. This design aims to deliver IL-2 directly to the tumor site, enhancing its anti-tumor activity while potentially reducing systemic side effects.[7][8]
-
Sotorasib (AMG 510): A first-in-class, small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. By locking KRAS in an inactive state, it inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[9]
Signaling Pathways and Mechanisms of Action
Interleukin-2 Pathway Agonists
The diagram below illustrates the differential signaling of High-Dose IL-2 versus a CD122-preferential agonist like Bempegaldesleukin. High-Dose IL-2 broadly activates both the high-affinity (IL-2Rαβγ) and intermediate-affinity (IL-2Rβγ) receptors, leading to the expansion of both effector T cells (Teff), NK cells, and immunosuppressive Tregs. In contrast, Bempegaldesleukin's modified structure sterically hinders its binding to the IL-2Rα subunit, leading to preferential signaling through the IL-2Rβγ complex and a more targeted activation of Teff and NK cells.
KRAS G12C Inhibition
Sotorasib is a targeted therapy that specifically inhibits the KRAS G12C mutant protein. The diagram below depicts the KRAS signaling pathway and the mechanism of action of Sotorasib. In its active, GTP-bound state, KRAS promotes cell proliferation and survival through downstream pathways like RAF-MEK-ERK. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation. Sotorasib covalently binds to the cysteine-12 of the mutant KRAS, locking it in an inactive, GDP-bound state and thereby blocking downstream oncogenic signaling.
Preclinical Performance in Cancer Models
The following tables summarize the performance of the compared therapies in various preclinical cancer models.
Table 1: Performance of IL-2 Pathway Agonists in Murine Cancer Models
| Therapy | Cancer Model | Key Findings | Reference |
| Bempegaldesleukin | B78 Melanoma | Combination with radiotherapy resulted in complete tumor regression in the majority of mice. | [10] |
| Lewis Lung Carcinoma | Combination with anti-CTLA-4 and radiotherapy reduced metastases and improved survival. | [11] | |
| Colon, Melanoma, Bladder, Lung, Breast Cancers | Combination with PD-1 checkpoint inhibitors resulted in higher response rates and more complete responses. | [12] | |
| High-Dose IL-2 | Metastatic Melanoma | Induces objective anticancer response in a subset of patients. | [13] |
| Metastatic Renal Cell Carcinoma | Can induce durable complete or partial tumor regression. | [5] | |
| Nemvaleukin Alfa | SCLC Murine Model | Significantly inhibited tumor growth and prolonged survival, further enhanced by chemotherapy. | [14][15] |
| Colorectal Adenocarcinoma (MC38) | Combination with VEGF TKIs showed improved antitumor activity and survival. | [6] | |
| L19-IL2 | K1735M2 Murine Melanoma | Potent tumor growth inhibition when combined with paclitaxel or dacarbazine. | [16] |
| Teratocarcinoma and Colon Carcinoma | Combination with anti-CTLA-4 led to complete tumor eradication. | [17] | |
| F9 Teratocarcinoma | Treatment resulted in potent tumor-growth inhibiting activity with durable complete responses. | [18] |
Table 2: Performance of Sotorasib in Preclinical Cancer Models
| Therapy | Cancer Model | Key Findings | Reference |
| Sotorasib | KRAS G12C-mutated NSCLC Xenografts | Combination with BCL-XL PROTAC degrader DT2216 led to significant tumor inhibition compared to monotherapy. | [19] |
| KRAS G12C-mutated NSCLC | Showed durable clinical benefit with an objective response rate of 32.2% in heavily pretreated patients. | [9] | |
| KRAS G12C-mutated Colorectal Cancer | Demonstrated a 7.1% confirmed response rate and 73.8% disease control rate. | [20] |
Experimental Protocols
General Preclinical Experimental Workflow
The diagram below outlines a typical workflow for preclinical evaluation of cancer therapies in murine models.
Methodology for Bempegaldesleukin in B78 Melanoma Model[10]
-
Animal Model: Female C57BL/6 mice, 7-8 weeks old.
-
Tumor Cell Line: B78-D14 (B78) melanoma cells.
-
Tumor Implantation: Subcutaneous injection of B78 cells into the flank of the mice.
-
Treatment Groups: Mice were randomized into four groups: buffer (control), Bempegaldesleukin alone, radiotherapy (RT) alone, or RT + Bempegaldesleukin.
-
Therapeutic Administration: Bempegaldesleukin was administered as described in the study. Radiotherapy was delivered locally to the tumor.
-
Endpoint Analysis: Tumor growth was monitored, and upon completion of the study, tumors were excised for analysis of tumor-infiltrating immune cells by flow cytometry.
Methodology for L19-IL2 in K1735M2 Melanoma Model[16]
-
Animal Model: Immunocompetent C3H/HeN mice.
-
Tumor Cell Line: K1735M2 murine melanoma cells.
-
Tumor Implantation: Subcutaneous injection of K1735M2 cells.
-
Treatment Groups: Mice were treated with F8-IL2 (a similar immunocytokine) in combination with paclitaxel (PTX) or dacarbazine (DTIC).
-
Therapeutic Administration: The immunocytokine and chemotherapeutic agents were administered intravenously. Due to the immunogenicity of the human fusion protein in mice, administration was limited to three doses.
-
Endpoint Analysis: Tumor growth inhibition was the primary endpoint. Immune cell infiltration was also analyzed.
Methodology for Sotorasib in KRAS G12C Xenograft Models[19]
-
Animal Model: Xenograft models using various KRAS G12C-mutated cancer cell lines.
-
Tumor Cell Line: KRAS G12C-mutated cell lines.
-
Treatment Groups: Mice were treated with vehicle, Sotorasib alone, DT2216 (a BCL-XL degrader) alone, or the combination of Sotorasib and DT2216.
-
Therapeutic Administration: Sotorasib and DT2216 were administered as described in the study.
-
Endpoint Analysis: Tumor growth was monitored, and mouse body weights were recorded to assess toxicity.
Conclusion
The preclinical data presented in this guide highlight the diverse and promising landscape of targeted and immuno-oncology therapies. Engineered IL-2 pathway agonists like Bempegaldesleukin and Nemvaleukin Alfa, as well as tumor-targeted immunocytokines such as L19-IL2, demonstrate the potential to enhance anti-tumor immunity with improved therapeutic windows compared to high-dose IL-2. These agents show significant efficacy, particularly in combination with other immunotherapies like checkpoint inhibitors.
In parallel, targeted therapies like Sotorasib have shown remarkable success in treating cancers with specific genetic mutations, such as KRAS G12C. The data suggests that combination strategies, such as pairing KRAS inhibitors with agents that overcome adaptive resistance, may further improve clinical outcomes.
The selection of an appropriate therapeutic strategy will depend on the specific cancer type, its genetic makeup, and the tumor microenvironment. The experimental models and protocols outlined here provide a framework for the continued investigation and comparison of these and other emerging cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 3. Rethinking Oncologic Treatment Strategies with Interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Role of high-dose interleukin-2 for melanoma in the age of cellular therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. The tumour-targeting human L19-IL2 immunocytokine: preclinical safety studies, phase I clinical trial in patients with solid tumours and expansion into patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ilcn.org [ilcn.org]
- 10. Combination of radiation therapy, bempegaldesleukin, and checkpoint blockade eradicates advanced solid tumors and metastases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of Bempegaldesleukin and Anti-CTLA-4 Prevents Metastatic Dissemination After Primary Resection or Radiotherapy in a Preclinical Model of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nektar Therapeutics Announces Publication of Two Manuscripts on Lead Immuno-oncology Candidate, Bempegaldesleukin (Bempeg) in Nature Communications [prnewswire.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Anti-Cancer Immune Responses Elicited Using Tumor-Targeted IL-2 Cytokine and Its Derivatives in Combined Preclinical Therapies | MDPI [mdpi.com]
- 18. Targeting an engineered cytokine with interleukin-2 and interleukin-15 activity to the neovasculature of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Guide to the Potency of Next-Generation Interleukin-2 Therapies
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (IL-2) has long been a cornerstone of cancer immunotherapy, capable of potently activating cytotoxic T cells and Natural Killer (NK) cells to elicit anti-tumor responses.[1][2] However, the therapeutic potential of wild-type IL-2 is hampered by a short half-life, severe toxicities, and the simultaneous activation of immunosuppressive regulatory T cells (Tregs).[3][4] To overcome these limitations, a new generation of engineered IL-2 therapies has emerged. This guide provides a comparative overview of the potency of these novel agents, with a focus on "no-alpha" IL-2 variants, which are designed to preferentially signal through the IL-2Rβγ pathway, thereby uncoupling potent anti-tumor immunity from the dose-limiting toxicities and immunosuppressive effects associated with high-dose IL-2 therapy.
Comparative Potency of IL-2 Variants and Other Cytokine Therapies
The following table summarizes the in vitro and in vivo potency of various IL-2-based therapies and other relevant cytokine treatments. Potency is a multifaceted parameter, and a direct comparison can be challenging due to variations in experimental design. The data presented here are compiled from various preclinical and clinical studies to provide a general overview.
| Therapy Class | Specific Agent (Example) | Mechanism of Action | In Vitro Potency (EC50/IC50) | In Vivo Potency/Efficacy | Key Findings & References |
| Wild-Type IL-2 | Aldesleukin (Proleukin®) | Agonist for IL-2Rα, IL-2Rβ, and IL-2Rγ subunits.[5] | pSTAT5 in Tregs: ~0.057 nM[6] | High doses required, leading to severe toxicity.[1][7] | Approved for metastatic melanoma and renal cell carcinoma, but with significant toxicity.[3][8] |
| "No-Alpha" IL-2 Muteins | No-alpha IL-2 mutein (example from research) | Engineered to have reduced or no binding to IL-2Rα (CD25), thus preferentially activating IL-2Rβγ on CD8+ T cells and NK cells over Tregs.[9] | pSTAT5 in human Tregs: ~1.168 nM (H16R mutein)[6] | Enhanced anti-tumor activity compared to native IL-2 in preclinical models with reduced toxicity.[9] | Preferentially stimulates CD8+ T cells and NK cells over Tregs.[9] |
| PEGylated IL-2 | Bempegaldesleukin (NKTR-214) | A prodrug of IL-2 with polyethylene glycol (PEG) chains that sterically hinder binding to IL-2Rα. The slow release of PEG chains in vivo leads to sustained signaling through IL-2Rβγ.[10] | Reduced in vitro activity until PEG chains are released. | Recommended Phase II dose of 0.006 mg/kg every three weeks.[4][11] | Showed clinical activity in combination with nivolumab, but phase 3 trials in melanoma and renal cell carcinoma did not meet primary endpoints.[12][13] |
| Antibody-IL-2 Fusion Proteins (Immunocytokines) | F8-IL2 | Fuses IL-2 to an antibody targeting a tumor-associated antigen (e.g., the EDA domain of fibronectin), concentrating IL-2 at the tumor site.[14] | Varies depending on the target antigen and cell type. | Eradication of neoplastic lesions after a single intratumoral injection in preclinical models.[14] | Enhances the therapeutic index of IL-2 by localizing its activity.[2] |
| IL-15-based Therapies | N/A | IL-15 shares the IL-2Rβ and γ chains with IL-2 but does not bind to IL-2Rα, leading to preferential expansion of NK and memory T cells without stimulating Tregs.[2] | Varies depending on the specific IL-15 variant. | Preclinical studies show enhanced immune cell expansion with reduced toxicity compared to IL-2.[2] | Offers a potential alternative to IL-2 with a more favorable safety profile.[2] |
Experimental Protocols for Assessing Cytokine Potency
The evaluation of cytokine potency relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro STAT5 Phosphorylation Assay
This assay is a primary method for determining the immediate signaling potency of IL-2 variants upon receptor engagement.
Objective: To measure the phosphorylation of STAT5 in different immune cell populations (e.g., CD8+ T cells, NK cells, Tregs) in response to stimulation with an IL-2 therapeutic.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.
-
Cell Staining: Stain the cells with fluorescently labeled antibodies specific for cell surface markers to identify different populations (e.g., CD3, CD8, CD4, CD25, FOXP3 for T cell subsets; CD56 for NK cells).
-
Cytokine Stimulation: Incubate the stained cells with a range of concentrations of the IL-2 therapeutic or a control (e.g., wild-type IL-2) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol) to allow intracellular staining.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the pSTAT5 signal within the different pre-defined immune cell populations.
-
Data Analysis: Plot the median fluorescence intensity (MFI) of pSTAT5 against the concentration of the IL-2 therapeutic to generate dose-response curves and calculate the EC50 (the concentration that induces 50% of the maximal response).[6]
In Vitro T-Cell Proliferation Assay
This assay assesses the ability of an IL-2 therapeutic to induce the proliferation of T cells over a longer period.
Objective: To measure the dose-dependent proliferation of T cells in response to an IL-2 therapeutic.
Methodology:
-
Cell Isolation and Labeling: Isolate T cells and label them with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Culture the labeled T cells in the presence of a T-cell receptor (TCR) stimulus (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the IL-2 therapeutic.
-
Incubation: Incubate the cells for several days (e.g., 3-5 days).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which indicates cell division.
-
Data Analysis: Quantify the percentage of proliferated cells at each concentration of the IL-2 therapeutic to determine the EC50 for proliferation.[15]
In Vivo Tumor Models
These models are crucial for evaluating the anti-tumor efficacy and safety of IL-2 therapies in a living organism.
Objective: To assess the ability of an IL-2 therapeutic to inhibit tumor growth and to evaluate its safety profile in vivo.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma) subcutaneously or orthotopically into immunocompetent mice.
-
Treatment: Once tumors are established, treat the mice with the IL-2 therapeutic, a control, or a combination therapy according to a pre-defined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Survival Monitoring: Monitor the survival of the mice over time.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, collect tumors and lymphoid organs to analyze the immune cell infiltrate (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
-
Toxicity Assessment: Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or signs of vascular leak syndrome.[16][17]
Visualizing Signaling Pathways and Experimental Workflows
IL-2 Signaling Pathway
The following diagram illustrates the differential signaling of wild-type IL-2 and a "no-alpha" IL-2 variant.
Caption: Differential signaling of wild-type IL-2 vs. "no-alpha" IL-2 variants.
Experimental Workflow for Comparing Cytokine Potency
The following diagram outlines a typical workflow for the preclinical comparison of different cytokine therapies.
Caption: General workflow for preclinical comparison of cytokine therapy potency.
Conclusion
The field of IL-2 based immunotherapy is rapidly evolving, with novel engineered cytokines demonstrating the potential to overcome the limitations of high-dose IL-2. "No-alpha" IL-2 variants and other next-generation strategies are designed to selectively activate anti-tumor immune cells, thereby widening the therapeutic window. The continued investigation and direct comparison of these agents through robust preclinical and clinical studies will be critical in realizing the full potential of IL-2 for the treatment of cancer.
References
- 1. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IL-2 based cancer immunotherapies: an evolving paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Attenuated IL-2 muteins leverage the TCR signal to enhance regulatory T cell homeostasis and response in vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 9. Frontiers | First-in-human evaluation of a no-alpha interleukin–2 mutein: safety and preliminary pharmacodynamic and clinical effect [frontiersin.org]
- 10. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medrxiv.org [medrxiv.org]
- 13. Bempegaldesleukin (NKTR-214) plus Nivolumab in Patients with Advanced Solid Tumors: Phase I Dose-Escalation Study of Safety, Efficacy, and Immune Activation (PIVOT-02) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling IL-2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for the novel Interleukin-2 inhibitor, IL-2-IN-1. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, supporting your research and development efforts while prioritizing personnel safety.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Engineering Controls:
| Control Type | Recommendation |
| Ventilation | Work in a chemical fume hood to minimize inhalation exposure. |
| Eye Wash & Safety Shower | Ensure easy access to an emergency eye wash station and safety shower. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Get medical attention immediately. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Procedure | Guideline |
| Receiving | Inspect packaging for damage upon arrival. Log the compound into your chemical inventory system. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Follow the supplier's specific storage temperature recommendations. |
| Weighing | Weigh the compound in a ventilated enclosure (e.g., chemical fume hood) to avoid inhalation of dust. |
| Dissolving | Dissolve in an appropriate solvent as recommended by the supplier or determined by your experimental needs. Handle the solvent with appropriate safety precautions. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard into the sanitary sewer system. |
| Contaminated Labware | Decontaminate or dispose of as hazardous waste. |
| Solutions | Collect in a designated, labeled hazardous waste container. |
Experimental Protocol: In Vitro IL-2 Signaling Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the IL-2 signaling pathway in a cell-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IL-2-induced cell proliferation.
Materials:
-
IL-2 dependent cell line (e.g., CTLL-2)
-
Recombinant human IL-2
-
This compound
-
Complete cell culture medium
-
Cell proliferation assay reagent (e.g., MTS, XTT)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Preparation: Culture the IL-2 dependent cell line according to standard protocols. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed complete medium to the desired concentration.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Assay Setup: a. Seed the cells into a 96-well plate at the optimized density. b. Add the serially diluted this compound to the appropriate wells. Include a vehicle control (solvent only). c. Add a pre-determined concentration of recombinant human IL-2 to all wells except for the negative control wells. d. Include positive control wells (cells + IL-2, no inhibitor) and negative control wells (cells only).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the desired period (e.g., 48-72 hours).
-
Proliferation Measurement: Add the cell proliferation assay reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
